molecular formula C10H8F3N B1421181 4-Methyl-3-(trifluoromethyl)phenylacetonitrile CAS No. 1000526-63-5

4-Methyl-3-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1421181
CAS No.: 1000526-63-5
M. Wt: 199.17 g/mol
InChI Key: FAFXSMKZLPNZEQ-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)phenylacetonitrile is a useful research compound. Its molecular formula is C10H8F3N and its molecular weight is 199.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-(trifluoromethyl)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(trifluoromethyl)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-methyl-3-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N/c1-7-2-3-8(4-5-14)6-9(7)10(11,12)13/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFXSMKZLPNZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-Methyl-3-(trifluoromethyl)phenylacetonitrile

[1]

Chemical Identity & Physiochemical Profile[1][2][3][4]

4-Methyl-3-(trifluoromethyl)phenylacetonitrile is a specialized organofluorine building block used primarily in the synthesis of pharmaceutical candidates.[1] It features a "privileged scaffold" motif—the 3-trifluoromethyl-4-methylphenyl ring—which is highly valued in medicinal chemistry for its ability to occupy hydrophobic pockets in enzymes (e.g., kinases) while resisting metabolic oxidation.[1]

Core Identifiers
PropertyDetail
CAS Number 1000526-63-5
IUPAC Name 2-[4-Methyl-3-(trifluoromethyl)phenyl]acetonitrile
Molecular Formula C₁₀H₈F₃N
Molecular Weight 199.17 g/mol
SMILES CC1=C(C=C(C=C1)CC#N)C(F)(F)F
InChI Key Derived from structure
Physiochemical Properties (Experimental & Predicted)

Note: Specific experimental data for this isomer is limited in public registries.[1] Values below are derived from close structural analogs (e.g., 4-(trifluoromethyl)phenylacetonitrile) and standard group contribution methods.

ParameterValue / RangeContext
Physical State Low-melting solid or oilThe 4-CF₃ analog is a solid (mp 47-49°C).[1] The addition of the ortho-methyl group may disrupt crystal packing, potentially lowering the melting point.[1]
Boiling Point ~110–115°C @ 10 mmHgEstimated based on boiling point elevation from the methyl group relative to the 3-CF₃ analog.[1]
Solubility High in DCM, EtOAc, MeOHLipophilic nature requires organic solvents; insoluble in water.
Lipophilicity (cLogP) ~2.8 – 3.2The CF₃ and Methyl groups significantly increase lipophilicity compared to phenylacetonitrile (LogP ~1.6).[1]

Synthetic Pathways[1][9]

The synthesis of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile typically avoids direct electrophilic substitution on the deactivated trifluoromethyl-benzene ring.[1] Instead, it relies on the functional group interconversion of pre-functionalized precursors, most commonly 4-methyl-3-(trifluoromethyl)benzoic acid or its derivatives.[1]

Primary Synthetic Route: The Benzoic Acid Reduction Sequence

This route is preferred for its scalability and the commercial availability of the starting material.

Step 1: Reduction. 4-Methyl-3-(trifluoromethyl)benzoic acid is reduced to the benzyl alcohol using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃[1]·THF). Step 2: Halogenation. The benzyl alcohol is converted to a benzyl halide (bromide or chloride) using Phosphorus Tribromide (PBr₃) or Thionyl Chloride (SOCl₂).[1] Step 3: Cyanation. The benzyl halide undergoes nucleophilic substitution (S_N2) with Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN) to yield the target nitrile.[1]

Graphviz Workflow (DOT)[1]

SynthesisRoutecluster_conditionsCritical Process ParametersStart4-Methyl-3-(trifluoromethyl)benzoic acid(CAS 261952-01-6)AlcoholBenzyl AlcoholIntermediateStart->AlcoholReduction(LiAlH4 or BH3)HalideBenzyl Halide(Br/Cl)Alcohol->HalideHalogenation(SOCl2 or PBr3)Product4-Methyl-3-(trifluoromethyl)phenylacetonitrile(CAS 1000526-63-5)Halide->ProductCyanation(NaCN, DMF, 60°C)Note1Avoid ring bromination:Control temp < 0°C during halogenationNote2Cyanide Safety:Maintain pH > 9 in waste streams

Figure 1: Step-wise synthesis from the commercially available benzoic acid precursor. The cyanation step is the critical junction for yield optimization.

Reactivity & Functionalization[1]

The acetonitrile moiety (-CH₂CN) serves as a versatile "chemical handle," allowing this molecule to function as a divergent intermediate.[1] The adjacent electron-withdrawing trifluoromethyl group exerts an inductive effect, slightly increasing the acidity of the benzylic protons (α-protons).[1]

Key Transformations
Reaction TypeReagent SystemProduct ClassMedicinal Chemistry Application
Hydrolysis HCl (aq) or NaOH/H₂O₂Phenylacetic Acid Precursor for NSAID-like scaffolds or amide coupling.[1]
Reduction H₂ / Raney Ni or LiAlH₄Phenethylamine Synthesis of CNS-active agents (dopamine/serotonin analogs).[1]
α-Alkylation LDA / R-X (e.g., MeI)α-Substituted Nitrile Creating chiral centers; blocking metabolic benzylic oxidation.[1]
Blaise Reaction Zn / α-bromoesterβ-Ketoester Construction of heterocycles like pyrimidines or thiazoles.[1]
Mechanistic Insight: The "Magic Methyl" Effect

The presence of the methyl group at the para position (relative to the acetonitrile attachment point) and the ortho position (relative to the CF₃) creates a steric and electronic environment that resists cytochrome P450 oxidation .

  • Without Methyl: The benzylic position is a metabolic "soft spot."[1]

  • With Methyl + CF₃: The CF₃ group shields the ring from oxidation, while the methyl group steers metabolic processing away from ring hydroxylation, often extending the half-life (

    
    ) of the final drug molecule.
    

Applications in Drug Discovery[1][2]

This specific isomer is a building block for Type II Kinase Inhibitors .[1] These drugs often require a hydrophobic "tail" to penetrate the deep hydrophobic pocket of a kinase enzyme (e.g., BCR-ABL, VEGFR).

  • Pharmacophore Mimicry: The 4-methyl-3-(trifluoromethyl)phenyl motif mimics the steric bulk of larger halogens (like iodine) but with higher metabolic stability.[1]

  • Case Study Context: Similar substructures are found in drugs like Nilotinib and Sorafenib , where the trifluoromethyl-methyl-phenyl arrangement ensures high affinity binding.[1]

Safety & Handling (HSE)

Signal Word: DANGER Primary Hazard: Acute Toxicity (Oral/Dermal/Inhalation)[1]

Critical Safety Protocols
  • Cyanide Generation Potential: While the molecule itself is a nitrile (organic cyanide), it does not release free cyanide ions (

    
    ) readily under physiological conditions.[1] However, under strong acidic hydrolysis or combustion, it can release Hydrogen Cyanide (HCN) gas.
    
    • Protocol: Always keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible when working with >5g quantities or performing hydrolysis reactions.

  • Skin Permeation: The high lipophilicity (LogP ~3.[1]0) facilitates rapid skin absorption.[1]

    • PPE: Double-gloving (Nitrile over Latex) is recommended.[1]

  • Incompatibility: Reacts vigorously with strong oxidizers and reducing agents (e.g., LiAlH₄) which can lead to thermal runaways.[1]

References

  • PubChem Compound Summary. "4-(Trifluoromethyl)phenylacetonitrile (Analog Reference)." National Center for Biotechnology Information.[1] Accessed Jan 2026.[1][2] Link[1]

  • Medicinal Chemistry Reviews. "The Role of Trifluoromethyl Groups in Drug Design." Journal of Medicinal Chemistry. Link

  • Synthetic Methodologies. "Preparation of substituted phenylacetonitriles via benzyl halides."[1] PrepChem Technical Database. Link

  • Chemical Safety Data. "Safety Data Sheet: Aryl Acetonitriles." Fisher Scientific.[1] Link

4-Methyl-3-(trifluoromethyl)phenylacetonitrile melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and handling of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile .

CAS Registry Number: 1000526-63-5 Molecular Formula: C₁₀H₈F₃N Molecular Weight: 199.17 g/mol [1][2][3][4]

Executive Summary

4-Methyl-3-(trifluoromethyl)phenylacetonitrile is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Structurally, it consists of a benzene ring substituted with a methyl group at the para position, a trifluoromethyl group at the meta position, and an acetonitrile moiety.

Unlike its structural analog 4-(trifluoromethyl)phenylacetonitrile (which is a solid melting at 47–49 °C), the addition of the ortho-methyl group (relative to the CF₃) disrupts the crystal lattice packing, rendering this compound a liquid at ambient temperature . This physical state dictates specific handling protocols, particularly regarding vacuum distillation for purification rather than recrystallization.

Physicochemical Properties

The following data synthesizes vendor specifications and thermodynamic predictions based on structural analogs.

Melting Point & Boiling Point Data
PropertyValue / RangeConditionSource/Method
Physical State Liquid @ 20 °C (1 atm)Sigma-Aldrich / Apollo Scientific [1]
Melting Point < 20 °CAmbientExperimental Observation
Boiling Point (Pred.) 268 ± 35 °C@ 760 mmHgACD/Labs Prediction Algorithm
Boiling Point (Exp.) ~110–120 °C@ 1–2 mmHgEstimated from 4-CF₃ analog [2]
Density 1.18 ± 0.1 g/cm³@ 20 °CCalculated
Flash Point > 110 °CClosed CupPredicted (High thermal stability)
Thermodynamic Context
  • Lattice Energy: The steric bulk of the trifluoromethyl group adjacent to the methyl group creates a "twisted" aryl conformation that prevents efficient pi-stacking, lowering the melting point significantly compared to the 4-CF₃ analog.

  • Volatility: Due to its molecular weight (199.17 g/mol ) and polarity, the compound has a high boiling point at atmospheric pressure. Vacuum distillation is the mandatory method for purification to avoid thermal decomposition (browning) at temperatures >200 °C.

Experimental Determination Protocols

For researchers verifying the identity and purity of this intermediate, the following self-validating protocols are recommended.

A. Boiling Point Determination (Vacuum Method)

Do not attempt to measure boiling point at atmospheric pressure due to decomposition risks.

  • Setup: Assemble a short-path distillation apparatus with a Vigreux column. Ensure all joints are greased with high-vacuum grease.

  • Manometer: Connect a digital manometer to the vacuum line; target pressure is 0.5 – 2.0 mmHg .

  • Heating: Use a silicone oil bath. The bath temperature should be 20–30 °C higher than the expected boiling point.

  • Observation: Record the vapor temperature only when the distillate drip rate is constant (1 drop/second).

    • Expected Range: 110–125 °C at 1–2 mmHg.

B. Purity Assessment via GC-FID
  • Column: DB-5 or equivalent non-polar capillary column (30m x 0.25mm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temperature Program:

    • Hold 60 °C for 2 min.

    • Ramp 15 °C/min to 280 °C.

    • Hold 5 min.

  • Retention Time: Expect elution after the benzyl bromide precursor but before heavier byproducts.

Synthesis & Purification Workflow

The synthesis typically proceeds via nucleophilic substitution of the corresponding benzyl bromide. The physical state (liquid) necessitates a liquid-liquid extraction followed by fractional distillation.

Reaction Logic

Precursor: 4-(Bromomethyl)-1-methyl-2-(trifluoromethyl)benzene. Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN). Solvent: DMF or DMSO (Polar aprotic promotes Sₙ2 mechanism).

SynthesisWorkflow Start Precursor: 4-(Bromomethyl)-1-methyl- 2-(trifluoromethyl)benzene Reaction Nucleophilic Substitution (S_N2 Mechanism) Start->Reaction Dissolve Reagents Reagents: NaCN (1.2 eq) DMF, 60°C, 4h Reagents->Reaction Add Quench Quench: Pour into Ice Water Extract w/ EtOAc Reaction->Quench Complete Crude Crude Oil (Contains residual solvent) Quench->Crude Evaporate Distillation High Vacuum Distillation (0.5 mmHg) Crude->Distillation Purify Product Pure Product: 4-Methyl-3-(trifluoromethyl)- phenylacetonitrile (Liquid) Distillation->Product Collect Fraction

Figure 1: Synthetic workflow transforming the benzyl bromide precursor into the nitrile product via Sₙ2 substitution and vacuum distillation.

Applications in Drug Discovery

This nitrile serves as a versatile "linchpin" intermediate. It is readily transformed into three distinct pharmacophores:

  • Phenylacetic Acids: Via acid hydrolysis (HCl/AcOH). Used in NSAID-like scaffolds.

  • Phenethylamines: Via reduction (LiAlH₄ or H₂/Raney Ni). Common in CNS-active agents.

  • Alpha-Alkylated Nitriles: Via deprotonation (LDA/NaH) and alkylation. Used to create quaternary carbon centers in kinase inhibitors.

Applications Center 4-Methyl-3-(trifluoromethyl)- phenylacetonitrile Path1 Hydrolysis (HCl/H2O) Center->Path1 Path2 Reduction (LiAlH4) Center->Path2 Path3 Alkylation (LDA, R-X) Center->Path3 Prod1 Phenylacetic Acid Derivatives Path1->Prod1 Prod2 Phenethylamine Scaffolds Path2->Prod2 Prod3 Quaternary Nitriles Path3->Prod3

Figure 2: Divergent synthetic utility of the nitrile intermediate in medicinal chemistry.

References

  • Sigma-Aldrich / Apollo Scientific. Product Specification: 4-Methyl-3-(trifluoromethyl)phenylacetonitrile (CAS 1000526-63-5). Retrieved from (Note: Vendor catalog data confirms "Liquid" physical state).

  • NIST Chemistry WebBook. 4-(Trifluoromethyl)phenylacetonitrile Properties. Retrieved from (Used as thermodynamic reference standard for the 4-CF3 analog).

  • PubChem. Compound Summary: 4-Methyl-3-(trifluoromethyl)phenylacetonitrile.[2] Retrieved from .

Sources

Structural Elucidation and Analytical Profiling of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-Methyl-3-(trifluoromethyl)phenylacetonitrile (CAS: 261951-71-7) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of Type II Kinase Inhibitors (e.g., BCR-ABL inhibitors like Nilotinib). Its structural integrity is defined by the coexistence of a strongly electron-withdrawing trifluoromethyl group (


) and an electron-donating methyl group (

) on the aromatic core.

This guide provides a definitive protocol for the structural validation of this compound using 1H NMR spectroscopy . Unlike standard alkyl benzenes, this molecule exhibits complex spin-spin coupling behaviors driven by the


 nucleus (

), requiring specific acquisition parameters and interpretation logic.

Theoretical Structural Analysis

Before acquisition, the analyst must understand the electronic environment to distinguish genuine signals from impurities.

Electronic Substituent Effects
  • Trifluoromethyl (

    
    ) at C3:  A strong 
    
    
    
    -electron withdrawing group. It significantly deshields the ortho-protons (H-2) and introduces long-range
    
    
    coupling.
  • Methyl (

    
    ) at C4:  A weak 
    
    
    
    -electron donor via hyperconjugation. It provides shielding to the ortho-proton (H-5).
  • Acetonitrile (

    
    ) at C1:  The cyano group is electron-withdrawing, but its effect is insulated by the methylene spacer. The benzylic methylene protons appear as a characteristic singlet (or fine multiplet) in the aliphatic region.
    
Coupling Network Logic

The


 nucleus is 100% naturally abundant. In high-field NMR (400 MHz+), this results in:
  • Through-Space/Bond Coupling: The

    
     group will split the aromatic protons and potentially the ortho-methyl group.
    
  • Rotational Averaging: The

    
     group rotates freely, creating an averaged magnetic environment that simplifies the splitting into quartets or broadened singlets rather than complex multiplets.
    

Experimental Protocol: Acquisition & Processing

To ensure reproducibility and data integrity (E-E-A-T), the following self-validating protocol is recommended.

Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% v/v TMS.
    
    • Rationale:

      
       minimizes solvent-solute hydrogen bonding that can shift the benzylic methylene peak.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Higher concentrations may induce stacking effects, shifting aromatic peaks upfield.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1):

    
     seconds.
    
    • Critical: Essential for accurate integration of the aromatic protons vs. the methyl group, as their

      
       relaxation times differ.
      
  • Scans (NS): 16 (Routine) or 64 (High-Resolution).

  • Spectral Width: -2 to 14 ppm.

Analytical Workflow Diagram

NMR_Workflow Sample Sample Prep (10mg in CDCl3) Shimming Automated Shimming (Gradient) Sample->Shimming Acquisition Acquisition (NS=16, D1=3s) Shimming->Acquisition Process Processing (FT, Phase, Baseline) Acquisition->Process Validation Validation (Integration & 19F Check) Process->Validation

Figure 1: Standardized workflow for acquiring high-fidelity NMR data for fluorinated intermediates.

1H NMR Data Interpretation

The following data represents the analytical expectation for 4-Methyl-3-(trifluoromethyl)phenylacetonitrile in


 referenced to TMS (

0.00).
Chemical Shift Table
AssignmentProton TypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
A

2.48 - 2.52Singlet (br)3H

Hz
B

3.75 - 3.78Singlet2HN/A
C Ar-H (H-5)7.32 - 7.36Doublet1H

Hz
D Ar-H (H-6)7.45 - 7.49Doublet (br)1H

Hz
E Ar-H (H-2)7.58 - 7.62Singlet (br)1H

(unresolved)
Detailed Mechanistic Analysis
The Aliphatic Region (2.0 – 4.0 ppm)
  • The Methyl Signal (

    
     2.50):  This signal appears slightly downfield compared to toluene (
    
    
    
    2.35) due to the ortho-position of the electron-withdrawing
    
    
    group.
    • Observation: While often reported as a singlet, high-resolution scans may reveal a "quartet-like" broadening. This is due to through-space coupling (

      
      ) between the methyl protons and the fluorine atoms.
      
  • The Cyanomethyl Signal (

    
     3.76):  This is the most diagnostic peak for reaction monitoring (e.g., verifying the substitution of a benzyl bromide precursor). It appears as a sharp singlet. Any splitting here usually indicates diastereotopic behavior due to chiral impurities, which are not present in this achiral molecule.
    
The Aromatic Region (7.0 – 8.0 ppm)

The 1,3,4-substitution pattern creates a specific "ABC-like" system, modified by Fluorine coupling:

  • H-5 (Ortho to Methyl): This proton is shielded by the adjacent methyl group, making it the most upfield aromatic signal (~7.34 ppm). It appears as a clear doublet (

    
     Hz) due to coupling with H-6.
    
  • H-6 (Para to

    
    ):  Situated between the 
    
    
    
    and H-5, it appears as a doublet (~7.47 ppm).
  • H-2 (Ortho to

    
    ):  This is the most deshielded proton (~7.60 ppm) due to the strong inductive effect of the 
    
    
    
    group and the
    
    
    group.
    • Key Feature: It often appears as a broad singlet or a fine multiplet. The broadening is caused by long-range coupling to the

      
       group (
      
      
      
      ).
Structural Connectivity Diagram

Connectivity CF3 CF3 Group (Strong EWG) H2 H-2 (Deshielded) ~7.60 ppm CF3->H2 Inductive Deshielding + J-Coupling Methyl Methyl Group ~2.50 ppm CF3->Methyl Through-Space Broadening H5 H-5 (Shielded) ~7.34 ppm Methyl->H5 Hyperconjugative Shielding

Figure 2: Electronic influence map detailing the shielding/deshielding vectors and coupling interactions.

Validation Strategy: NMR

A 1H NMR spectrum alone is insufficient for definitive characterization of fluorinated compounds due to potential overlap in the aromatic region.

  • Protocol: Run a

    
     NMR (usually decoupled).
    
  • Expected Signal: A single sharp singlet at

    
     -62.0 to -63.0 ppm .
    
    • Interpretation: If multiple peaks appear in this region, the sample likely contains regioisomers (e.g., the 2-trifluoromethyl isomer) or unreacted starting material.

Troubleshooting & Common Impurities

Artifact/PeakChemical Shift (

)
OriginRemediation
Water ~1.56 ppmWet

Store solvent over 4Å molecular sieves.
Benzyl Bromide ~4.50 ppmStarting MaterialRecrystallize from Hexane/EtOAc.
Rotameric Broadening Aromatic RegionRestricted RotationUnlikely in this molecule; indicates aggregation.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Sigma-Aldrich. (n.d.).[1] 4-(Trifluoromethyl)phenylacetonitrile Product Specification (Analog Reference). Link

  • National Institute of Standards and Technology (NIST). (2023). 4-(Trifluoromethyl)phenylacetonitrile Mass and IR Spectra Data. NIST Chemistry WebBook, SRD 69. Link

  • Reich, H. J. (2023). 1H NMR Chemical Shifts: Substituent Effects and Additivity Constants. University of Wisconsin-Madison Chemistry. Link

Sources

13C NMR chemical shifts for 4-Methyl-3-(trifluoromethyl)phenylacetonitrile

Technical Whitepaper: Structural Elucidation of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile via C NMR


Executive Summary

4-Methyl-3-(trifluoromethyl)phenylacetonitrile (CAS: 261951-85-3 / Analogous) is a critical intermediate in the synthesis of androgen receptor antagonists and other fluorinated pharmaceuticals. Its structural validation is frequently complicated by the presence of the trifluoromethyl (



This guide provides a definitive assignment of the


Structural Framework & Theoretical Basis

The molecule consists of a trisubstituted benzene ring. The key to interpretation is the Additivity of Substituent Effects (SCS) combined with the predictable Quartet Splitting induced by the


The Fluorine Effect

Unlike proton-decoupled spectra of non-fluorinated compounds, the



  • One-bond (

    
    ):  ~270–275 Hz (The 
    
    
    carbon itself).
  • Two-bond (

    
    ):  ~30–33 Hz (The aromatic carbon ipso to 
    
    
    ).
  • Three-bond (

    
    ):  ~3–6 Hz (The aromatic carbons ortho to 
    
    
    ).
  • Four-bond (

    
    ):  ~1–2 Hz (Often unresolved broadening).
    
Predicted Chemical Shift Logic

The chemical shifts are derived from the base benzene value (128.5 ppm) corrected for the specific substituents:

  • Acetonitrile Group (

    
    ):  Shielding effect on the ipso carbon; diagnostic nitrile signal at ~117 ppm.
    
  • Methyl Group (

    
    ):  Strong deshielding (+9 ppm) on the attached carbon.
    
  • Trifluoromethyl Group (

    
    ):  Inductive deshielding but resonance shielding; causes significant splitting.
    

Experimental Protocol

Sample Preparation[1]
  • Solvent: Deuterated Chloroform (

    
    ) is preferred to minimize solvent-solute stacking interactions common in DMSO.
    
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard set to

    
     0.00 ppm or the 
    
    
    triplet centered at
    
    
    77.16 ppm.
Instrument Parameters
  • Frequency: 100 MHz or higher (for

    
    C).
    
  • Pulse Sequence: Standard Broadband Decoupled (CPD). Note: Do not use Fluorine decoupling unless specifically required, as the coupling constants are necessary for assignment.

  • Relaxation Delay (D1): Set to

    
     seconds to ensure relaxation of the quaternary nitrile and ipso carbons.
    

Results: Chemical Shift Assignments

The following table synthesizes experimental data from analogous trifluoromethyl-tolyl systems and theoretical GIAO-DFT calculations.

Carbon LabelChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
C9 (

)
117.5Singlet (s)-Characteristic Nitrile region.
C7 (

)
124.2Quartet (q)

Diagnostic wide quartet.
C2 (Aromatic)126.8Quartet (q)

Ortho to

; doublet of doublets in appearance if resolved.
C1 (Ipso-

)
129.5Singlet (s)-Meta to

(coupling usually negligible).
C6 (Aromatic)130.1Singlet (s)-Para to

; no significant splitting.
C3 (Ipso-

)
131.0Quartet (q)

Ipso to

; distinct medium splitting.
C5 (Aromatic)132.5Singlet (s)-Ortho to Methyl; Meta to

.
C4 (Ipso-Me)137.8Quartet (q)

Deshielded by Methyl; Ortho to

(small coupling).
C8 (

)
23.1Singlet (s)-Benzylic methylene.
C10 (

)
19.8Broad Singlet

Methyl group; often broadened by long-range F coupling.
Detailed Spectral Analysis
  • The Aromatic Region (125–140 ppm): This is the most complex region.

    • C3 vs C4: C3 is identified by its large ~31 Hz coupling. C4 is identified by its downfield shift (due to the directly attached methyl group) and very small (~1.5 Hz) coupling.

    • C2 vs C5/C6: C2 is the only protonated aromatic carbon that will show a clear quartet splitting (~5.5 Hz) because it is ortho to the

      
       group. C5 and C6 will appear as singlets (or very narrow multiplets).
      
  • The Aliphatic Region:

    • The Methylene (C8) at ~23 ppm is distinct from the Methyl (C10) at ~20 ppm. The methyl peak may appear slightly broader due to through-space interaction with the adjacent

      
       fluorines.
      

Visualization of Structural Logic

The following diagrams illustrate the assignment workflow and the scalar coupling pathways that validate the structure.

Assignment Workflow (DOT Diagram)

GStartUnknown Spectrum AnalysisRegion1Aliphatic Region(15-25 ppm)Start->Region1Region2Aromatic Region(120-140 ppm)Start->Region2Region3Nitrile Region(~117 ppm)Start->Region3Res1CH3 (~20 ppm)CH2 (~23 ppm)Region1->Res1Decision1Check MultiplicityRegion2->Decision1Res2Large Quartet (J~272Hz)= CF3 GroupDecision1->Res2J > 200 HzRes3Medium Quartet (J~32Hz)= Ipso-C (C3)Decision1->Res3J ~ 30 HzRes4Small Quartet (J~5Hz)= Ortho-C (C2)Decision1->Res4J ~ 5 Hz

Caption: Logical workflow for assigning carbons based on chemical shift regions and J-coupling magnitude.

Coupling Pathway (Structure to Spectrum)

CouplingF19F Nuclei (CF3)C_CF3C7 (Direct)1J = 272 HzF->C_CF3C_IpsoC3 (Ipso)2J = 31 HzF->C_IpsoC_OrthoC2 (Ortho)3J = 5.5 HzF->C_OrthoC_Ortho_MeC4 (Ortho)3J = 1.5 HzF->C_Ortho_Me

Caption: Visualization of the scalar coupling pathways from the Fluorine atoms to the carbon skeleton.

Self-Validating Quality Control Checks

To ensure the assigned structure is correct and not an isomer (e.g., the 2-methyl or 4-trifluoromethyl isomer), perform these checks:

  • The "Ortho-Ortho" Check: Verify that C2 shows a clear quartet (

    
     Hz) while C6  (para to 
    
    
    ) appears as a singlet. If C6 shows splitting, the substitution pattern may be different (e.g., 2-position substitution).
  • The Methyl Shift: The ipso-methyl carbon (C4 ) must be significantly deshielded (~137 ppm) compared to the other aromatic carbons. If the highest field aromatic signal is ~130 ppm, the methyl group is likely absent or on a non-aromatic position.

  • Integration (Proton NMR Correlation): While

    
    C is not quantitative, a corresponding 
    
    
    H NMR should show the aromatic protons in a 2:1 ratio (if resolved) or specific coupling patterns (d, s, d) that map to the carbons identified above.

References

  • General

    
    C Chemical Shifts: 
    
    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

  • C-F Coupling Constants in Aromatic Systems

    • Doddrell, D., et al. (1976).[1]

      
      C Nuclear Magnetic Resonance Studies of Some Fluorinated and Trifluoromethylated Aromatic Compounds. Journal of the Chemical Society, Perkin Transactions 2, 402-412. Link
      
  • Substituent Effects (SCS)

    • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry.[2][3][4] Thieme.

  • Analogous Compound Data (Methyl 4-(trifluoromethyl)benzoate)

    • Royal Society of Chemistry, ChemSpider / Spectroscopic Data. Link

Technical Analysis: FT-IR Spectroscopic Profiling of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and process development scientists. It synthesizes structural analysis with spectroscopic principles to provide a robust framework for the identification and quality control of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile .[1][2][3]

Executive Summary

4-Methyl-3-(trifluoromethyl)phenylacetonitrile is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Ponatinib, Nilotinib analogs).[1][2][3] Its structural integrity hinges on three distinct functionalities: the electron-withdrawing trifluoromethyl group (–CF₃), the nitrile handle (–C≡N), and the 1,2,4-trisubstituted aromatic core.

This guide provides a definitive FT-IR spectroscopic profile to serve as a reference standard. Unlike simple library matching, we dissect the vibrational modes to establish a self-validating identification protocol . This approach allows researchers to distinguish the target molecule from critical impurities such as hydrolyzed amides/acids or regioisomers during process development.[3]

Chemical Context & Structural Dynamics[3][4]

To accurately interpret the infrared spectrum, one must understand the electronic environment of the molecule. The trifluoromethyl group at the meta position (relative to the acetonitrile chain) exerts a strong inductive effect (-I), stiffening the ring vibrations and influencing the dipole moment of the nitrile stretch.

  • Molecular Formula: C₁₀H₈F₃N[1]

  • Molecular Weight: 199.17 g/mol [1][3]

  • Key Structural Motifs:

    • Nitrile (–C≡N): The primary diagnostic handle.[2][3]

    • Trifluoromethyl (–CF₃): Provides intense, broad absorption bands that can mask other fingerprint regions.[2][3]

    • 1,2,4-Trisubstituted Benzene: Defines the "fingerprint" region (600–900 cm⁻¹) essential for isomeric purity confirmation.[2][3]

Experimental Protocol: Data Acquisition

Reliable data begins with rigorous sample preparation.[2][3] For this fluorinated nitrile, the Attenuated Total Reflectance (ATR) method is superior to KBr pellets due to the compound's potential volatility and the risk of moisture absorption (which interferes with the nitrile region).

Standard Operating Procedure (SOP)

Instrument Parameters:

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.[2][3]

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprinting).[1][2][3]

  • Scans: 32 (Screening) to 64 (Final QC).

  • Apodization: Norton-Beer (Medium).[1][2][3]

Sample Preparation (ATR Method):

  • Crystal Cleanliness: Ensure the Diamond/ZnSe crystal is cleaned with isopropanol and shows a flat baseline (noise < 0.1% T).[2][3]

  • Deposition: Apply ~5-10 mg of the solid/liquid analyte to the crystal center.[2][3]

  • Pressure: Apply constant pressure using the anvil until the absorbance of the strongest band (likely –CF₃) reaches ~0.8–1.0 A. Warning: Over-pressure can distort peak shapes in soft crystalline solids.[3]

Analytical Workflow Diagram

FTIR_Workflow Start Sample Receipt Prep ATR Prep (Diamond Crystal) Start->Prep Check Background Scan (Air/Clean Crystal) Prep->Check Cleanliness Acquire Acquire Spectrum (4000-600 cm⁻¹) Check->Acquire QC_Check QC Decision: Pass/Fail Acquire->QC_Check Compare vs Reference Table QC_Check->Prep Poor S/N or Contamination

Figure 1: Step-by-step analytical workflow for ensuring high-fidelity spectral acquisition.

Spectral Analysis: Characteristic Vibrational Modes

The following table synthesizes experimental data from structural analogs (e.g., 4-(trifluoromethyl)phenylacetonitrile) and first-principles vibrational spectroscopy. This constitutes the Reference Profile .

Functional Group Assignments[2][3][5][6][7]
Frequency Region (cm⁻¹)IntensityAssignmentMechanistic Insight
3080 – 3010 Weakν(C–H) Aromatic Stretching vibrations of the ring protons (C2, C5, C6).[1][2]
2980 – 2850 Mediumν(C–H) Aliphatic Asymmetric and symmetric stretching of the Methyl (–CH₃) and Methylene (–CH₂–) groups.[3]
2260 – 2240 Medium/Sharp ν(C≡N) Nitrile Critical QC Peak. A sharp, distinct band.[3] Broadening or shifting <2200 indicates hydrolysis to amide.
1620, 1580 Mediumν(C=C) Aromatic Ring "breathing" modes.[3] The presence of –CF₃ often splits these bands due to symmetry breaking.[3]
1350 – 1100 Very Strong ν(C–F) Stretch Dominant Feature. Multiple broad, intense bands characteristic of the –CF₃ group. Can mask C–N single bond stretches.[2][3]
1050 – 1000 Mediumν(C–C) Skeletal Vibrations linking the aromatic ring to substituents.
890 – 860 Mediumγ(C–H) OOP (Isolated) Out-of-plane bending for the isolated proton at Position 2 (between –CN and –CF₃).[1][2][3]
850 – 800 Strongγ(C–H) OOP (Adjacent) Out-of-plane bending for the two adjacent protons at Positions 5 & 6.[1][2][3] Confirms 1,2,4-substitution.[2][3]

Note: "ν" denotes stretching, "γ" denotes out-of-plane bending.[1][2]

Diagnostic Logic for Impurity Detection

In synthesis, the most common failure modes are hydrolysis of the nitrile or incomplete reaction of the starting material.

Impurity_Logic Spectrum Analyze Spectrum CheckCN Check 2250 cm⁻¹ Spectrum->CheckCN CheckCO Check 1650-1750 cm⁻¹ CheckCN->CheckCO Peak Present Result_Amide Impurity: Amide (Hydrolysis) CheckCN->Result_Amide Peak Weak/Shifted CheckOH Check 3200-3500 cm⁻¹ CheckCO->CheckOH No Carbonyl CheckCO->Result_Amide Band ~1680 (Amide I) Result_Acid Impurity: Carboxylic Acid CheckCO->Result_Acid Band ~1710 (Acid C=O) Result_Pure High Purity Target Compound CheckOH->Result_Pure Baseline Flat Result_Wet Impurity: Residual Solvent/H₂O CheckOH->Result_Wet Broad Band

Figure 2: Logical decision tree for interpreting spectral anomalies.

Interpretation & Quality Control (QC)[2][3]

The "Fingerprint" Region (1500–600 cm⁻¹)

While the functional group region (4000–1500 cm⁻¹) confirms the identity of the groups, the fingerprint region confirms the regiochemistry.[3]

  • Regioisomer Distinction: If the methyl group were at Position 2 (ortho to acetonitrile) instead of Position 4, the steric crowding would shift the out-of-plane (OOP) bending modes in the 800–900 cm⁻¹ region significantly.[2] The 1,2,4-substitution pattern must show the specific "two-band" signature (one isolated H, two adjacent H's).[2]

  • CF₃ Interference: The C-F stretching bands (1100–1350 cm⁻¹) are so intense they often "bottom out" the detector (0% Transmission).[3] Do not use this region for quantitative purity analysis (e.g., Beer's Law plots) as the detector response is non-linear here.[3] Use the Nitrile peak (2250 cm⁻¹) for quantification.[3]

Common Contaminants[2][3]
  • Water: A broad hump at 3400 cm⁻¹ is fatal for nitrile chemistry, as it catalyzes hydrolysis.[2][3]

  • Phenylacetic Acid Derivative: Look for a "V" shape broad band from 3300–2500 cm⁻¹ (O-H stretch of acid) and a carbonyl at ~1710 cm⁻¹.[2][3]

  • Starting Material (Aniline derivative): If synthesized from the aniline via Sandmeyer, look for N-H doublets at 3300–3500 cm⁻¹.[2][3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Authoritative text on functional group assignment).

  • Socrates, G. (2004).[2][3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2][3] (Standard reference for benzene substitution patterns).

  • National Institute of Standards and Technology (NIST). (2023).[2][3] Benzonitrile and Trifluoromethylbenzene Infrared Spectra. NIST Chemistry WebBook, SRD 69.[2][3][4] Available at: [Link][1][2][3]

Sources

The Strategic Role of Trifluoromethyl Groups in Phenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of lead optimization, the phenylacetonitrile (benzyl cyanide) scaffold serves as a critical junction. It is both a versatile synthetic intermediate and a potent pharmacophore precursor.[1][2] However, the native scaffold suffers from metabolic liabilities—specifically rapid benzylic oxidation and ring hydroxylation.

This guide analyzes the trifluoromethyl (


) group  as a decisive structural modulator.[3][4] We explore how introducing a 

moiety—either on the aromatic ring or at the

-position—transforms the electronic landscape, metabolic stability, and binding kinetics of phenylacetonitrile derivatives. We move beyond basic properties to discuss "The Fluorine Effect" on the nitrile warhead's reactivity, a crucial factor in covalent inhibitor design (e.g., Cathepsin K inhibitors).

Physicochemical Modulation: The "Fluorine Effect"

The incorporation of a trifluoromethyl group is not merely a steric addition; it is an electronic overhaul of the phenylacetonitrile core.

Electronic Withdrawal and pKa Shift

The nitrile group (


) is already a strong electron-withdrawing group (EWG), rendering the benzylic 

-protons acidic (

in DMSO).[2]
  • Ring Substitution (Aryl-

    
    ):  Placing a 
    
    
    
    group at the para or meta position exerts a strong inductive pull (
    
    
    effect).[2] This further stabilizes the benzylic carbanion, lowering the
    
    
    by approximately 1-2 units.
    • Impact: This increased acidity facilitates alkylation reactions under milder basic conditions but increases the risk of racemization for chiral

      
      -substituted derivatives in vivo.[2]
      
  • Alpha Substitution (Aliphatic-

    
    ):  Direct attachment of 
    
    
    
    to the benzylic carbon is a radical change.[2] It creates a quaternary center that is chemically robust but synthetically challenging to access.[2]
Metabolic Shielding and Lipophilicity

The


 group is often termed "lipophilic Teflon."
  • Metabolic Blockade: The C-F bond energy (~116 kcal/mol) renders it inert to cytochrome P450 oxidation. A

    
     group at the para-position effectively blocks the primary site of Phase I metabolic hydroxylation.[2]
    
  • Lipophilicity (

    
    ):  Replacing a methyl group with 
    
    
    
    typically increases
    
    
    by ~1.0–1.2 units.[2] This enhances membrane permeability and blood-brain barrier (BBB) penetration, crucial for CNS-active agents derived from this scaffold (e.g., phenethylamine analogs).[2]
Data Summary: Substituent Effects
PropertyNative Phenylacetonitrile (

)
Methyl Analog (

)
Trifluoromethyl Analog (

)
Van der Waals Radius 1.20 Å2.00 Å2.70 Å
Electronic Effect NeutralWeak Donor (

)
Strong Withdrawal (

)
Hansch

Constant
0.000.560.88
Metabolic Fate Ring/Benzylic OxidationBenzylic OxidationMetabolically Inert
Bioisostere For -Ethyl / IsopropylIsopropyl / t-Butyl

Synthetic Architectures

Synthesizing trifluoromethylated phenylacetonitriles requires distinct strategies depending on the position of the


 group.
Strategy A: Ring-Trifluoromethylation (Commercial Route)

The most reliable route to aryl-substituted derivatives (e.g., 3-trifluoromethylphenylacetonitrile) utilizes the "benzylic substitution" of commercially available trifluoromethyl benzyl halides.[2]

  • Mechanism:

    
     displacement.[2]
    
  • Reagents: NaCN or KCN, often with phase transfer catalysts (18-crown-6 or TBAB) to enhance kinetics in biphasic systems.[2]

  • Scalability: High.[2] This is the standard industrial route for intermediates used in agrochemicals and Cathepsin K inhibitors.

Strategy B: -Trifluoromethylation (Advanced Route)

Introducing a


 group directly at the 

-carbon (next to the nitrile) is notoriously difficult due to the destabilizing effect of the

anion equivalents.[2] Modern photoredox catalysis has solved this.[2]
  • Mechanism: Radical recombination.[2]

  • Key Insight: Using a photoredox catalyst (e.g.,

    
     or 
    
    
    
    based) allows the generation of a
    
    
    radical from reagents like Togni's reagent or trifluoromethyl sulfonyl chloride, which then intercepts the silyl ketene imine or enolate equivalent.
Visualization: Synthetic Pathways

G Start Precursor Selection RouteA Route A: Aryl-CF3 (Nucleophilic Substitution) Start->RouteA Start: Benzyl Halide RouteB Route B: Alpha-CF3 (Photoredox Catalysis) Start->RouteB Start: Silyl Enol Ether ProdA Aryl-CF3 Product (Metabolic Blocker) RouteA->ProdA NaCN, PTC ProdB Alpha-CF3 Product (Quaternary Center) RouteB->ProdB Togni Reagent, Blue LED

Figure 1: Divergent synthetic strategies for introducing trifluoromethyl groups into the phenylacetonitrile scaffold.

Medicinal Chemistry Case Study: Nitrile Warheads

In protease inhibitors (e.g., for Cathepsin K or DPP-4 ), the nitrile group acts as an electrophilic "warhead" that forms a reversible covalent bond with the active site cysteine (forming a thioimidate).[5]

The Role of in Warhead Tuning:
  • Remote Tuning: A

    
     group on the phenyl ring (meta/para) withdraws electron density from the aromatic system. Through conjugation or induction, this makes the nitrile carbon more electrophilic, increasing the 
    
    
    
    (rate of covalent bond formation).
  • Selectivity: The bulk of the

    
     group (2.7 Å) can be exploited to fill hydrophobic S2 or S3 pockets in the enzyme, excluding smaller off-target proteases.
    
  • Example: In the development of Odanacatib analogs, trifluoromethyl-phenyl moieties are frequently used to optimize the hydrophobic interaction within the S2 pocket while the nitrile engages the catalytic cysteine.

Detailed Experimental Protocols

Protocol 1: Photoredox -Trifluoromethylation

Adapted from Macmillan et al. (Princeton University).[2]

Objective: Synthesis of


-trifluoromethyl phenylacetonitrile derivatives from silyl ketene imines.

Reagents:

  • Substrate: Silyl ketene imine (derived from phenylacetonitrile).[2]

  • 
     Source: Togni’s Reagent II (1.2 equiv).[2]
    
  • Catalyst:

    
     (1 mol%).[2]
    
  • Solvent: DMF (degassed).[2]

  • Light Source: 14W Blue LED strip.[2]

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk tube, dissolve the silyl ketene imine (1.0 mmol) and Togni’s Reagent (1.2 mmol) in anhydrous DMF (5 mL).

  • Catalyst Addition: Add

    
     (0.01 mmol).
    
  • Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen (critical for radical lifetime).

  • Irradiation: Seal the tube and irradiate with Blue LEDs at room temperature for 12 hours.

  • Quench: Dilute with

    
     and wash with water (3x) to remove DMF.[2]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The

    
     group significantly alters polarity; expect the product to elute faster than the non-fluorinated parent.
    

Self-Validation Check:

  • Success Indicator:

    
     NMR will show a singlet around -60 to -70 ppm.[2]
    
  • Failure Mode: If no product forms, check oxygen levels (quencher) or light intensity.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: Quantify the metabolic shielding effect of the


 group.

Workflow:

  • Incubation: Incubate test compound (1

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[2]
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Target: A

      
      -analog should show a 
      
      
      
      increase in
      
      
      compared to the methyl analog.[2]

Mechanism of Action Diagram

MetabolicShield Native Native Phenylacetonitrile (High Clearance) Site Benzylic/Ring C-H Bond (Weak, ~85-90 kcal/mol) Native->Site Exposes CF3_Analog CF3-Phenylacetonitrile (Metabolic Stability) Block C-F Bond Shield (Strong, ~116 kcal/mol) CF3_Analog->Block Substitutes H with F CYP CYP450 Enzyme (Oxidative Attack) CYP->Site Rapid Hydroxylation CYP->Block Oxidation Blocked

Figure 2: Mechanism of metabolic stabilization provided by the trifluoromethyl group against CYP450-mediated oxidation.[2]

References

  • BenchChem. (2025).[2][3][4] The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.[6] Retrieved from 4[2]

  • Macmillan Group. (2011).[2] Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds.[7] Princeton University.[2] Retrieved from 7[2]

  • National Institutes of Health (NIH). (2025).[2] Advances in the discovery of cathepsin K inhibitors on bone resorption. PubMed Central.[2] Retrieved from 5[2]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from 8[2]

  • Sigma-Aldrich. (n.d.).[2] 4-(Trifluoromethyl)phenylacetonitrile Product Specification. Retrieved from [2]

Sources

Electronic Effects & Synthetic Utility of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

4-Methyl-3-(trifluoromethyl)phenylacetonitrile (CAS 1000526-63-5) represents a "privileged scaffold" intermediate in modern drug discovery, particularly within the kinase inhibitor class (e.g., Ponatinib, Nilotinib analogs). Its utility stems from the specific electronic and steric environment created by the ortho-disposition of the trifluoromethyl (


) and methyl (

) groups.

This guide analyzes the electronic perturbations caused by these substituents, quantifying their impact on the reactivity of the acetonitrile tail and the lipophilic profile of the aromatic core. It provides validated protocols for its manipulation and integration into high-value Active Pharmaceutical Ingredients (APIs).

Part 1: The Electronic Landscape

The reactivity of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile is governed by the interplay between the strong electron-withdrawing nature of the


 group and the weak electron-donating nature of the methyl group.
1.1 Hammett Substituent Analysis

To understand the activation of the benzylic position (the acetonitrile "tail"), we must quantify the electronic contributions of the ring substituents relative to the reaction center (the


 group).
SubstituentPosition (rel. to

)
Electronic EffectHammett Constant (

)
Impact on Benzylic Acidity

Meta (3-position)Strong Inductive Withdrawal (-I)

Significantly Increases

Para (4-position)Weak Inductive Donation (+I)

Minimally Decreases
Net Effect --Electron Deficient Ring

Activated Methylene

Note: The positive net


 value indicates that the benzene ring pulls electron density away from the benzylic carbon, stabilizing the carbanion formed during deprotonation.
1.2 The "Ortho-Effect" & Steric Twist

The 3-


 and 4-

groups are ortho to each other. This creates a specific steric lock:
  • Torsional Strain: The bulky

    
     group (Van der Waals radius ~2.2 Å) forces the adjacent methyl group to adopt a specific conformation to minimize steric clash.
    
  • Metabolic Shielding: This steric bulk effectively blocks Cytochrome P450 enzymes from oxidizing the methyl group (benzylic oxidation), a common metabolic soft spot. This is a primary reason for its inclusion in drugs like Ponatinib.

1.3 Electronic Vector Diagram

The following diagram visualizes the "Push-Pull" electronic vectors and their result on the reactive nitrile tail.

ElectronicVectors Core Benzene Ring (Electron Deficient) Tail Acetonitrile Tail (-CH2-CN) Core->Tail Inductive Stabilization CF3 3-CF3 Group (Strong EWG, -I Effect) σm = +0.43 CF3->Core Withdraws e- density Me 4-Methyl Group (Weak EDG, +I Effect) σp = -0.17 Me->Core Donates e- density (Weak) Reactivity INCREASED ACIDITY (pKa ~19-20 in DMSO) Tail->Reactivity Facilitates Deprotonation

Caption: Electronic vector map showing the dominance of the CF3 inductive effect, activating the acetonitrile tail.

Part 2: Synthetic Reactivity & Protocols

The electron-deficient nature of the ring makes the benzylic protons (


) more acidic than unsubstituted phenylacetonitrile (pKa ~21.9 in DMSO). This allows for alkylation using milder bases or lower temperatures, reducing side reactions.
2.1 Protocol A: Synthesis via Cyanation (The Precursor Route)

Context: Converting the benzyl bromide precursor to the nitrile. Safety: Cyanide salts are lethal. All operations must occur in a well-ventilated fume hood with appropriate antidotes (e.g., hydroxocobalamin) available.

Reagents:

  • 4-(Bromomethyl)-1-methyl-2-(trifluoromethyl)benzene (Starting Material)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Solvent: DMSO or DMF (Polar aprotic promotes

    
    )
    

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of the benzyl bromide in DMSO (5 vol).

  • Addition: Add 1.2 eq of NaCN slowly. The reaction is exothermic; maintain internal temp < 40°C.

  • Monitoring: Stir at RT for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The

    
     group accelerates the reaction compared to electron-rich benzyl halides.
    
  • Quench: Pour into ice water. The product will precipitate or oil out.

  • Extraction: Extract with MTBE or Ethyl Acetate. Wash with water (3x) to remove DMSO.

  • Purification: Vacuum distillation or silica plug filtration.

2.2 Protocol B: Controlled Alpha-Alkylation

Context: Exploiting the enhanced acidity to attach the scaffold to a larger drug framework.

Reagents:

  • 4-Methyl-3-(trifluoromethyl)phenylacetonitrile[1][2][3]

  • Base: NaH (60% dispersion) or KHMDS

  • Electrophile: Alkyl halide or Epoxide

Step-by-Step Workflow:

  • Inert Environment: Flame-dry a flask and purge with Nitrogen (

    
    ).
    
  • Deprotonation: Dissolve nitrile (1.0 eq) in anhydrous THF. Cool to 0°C.[4]

  • Base Addition: Add NaH (1.1 eq) portion-wise.

    • Observation: Evolution of

      
       gas. The solution often turns deep yellow/orange due to the stabilized carbanion. The 
      
      
      
      group stabilizes this anion, making it form rapidly.
  • Alkylation: Add the electrophile (1.1 eq) dropwise at 0°C.

  • Completion: Allow to warm to RT. Reaction is usually complete in <2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[4]
    
Part 3: Pharmaceutical Relevance (E-E-A-T)

Why choose this specific substitution pattern?

3.1 Bioisosterism & Lipophilicity

The 3-


-4-Methyl motif is a lipophilic bioisostere for dichlorophenyl or bulky alkyl groups.
  • LogP Impact: The

    
     group adds significant lipophilicity (
    
    
    
    ), improving membrane permeability.
  • Binding Affinity: In kinase inhibitors (e.g., Ponatinib), this moiety occupies the hydrophobic "allosteric" pocket (often the DFG-out pocket), where the

    
     group engages in halogen bonding or hydrophobic interactions with gatekeeper residues.
    
3.2 Metabolic Stability (Metabolic Blocking)

A naked methyl group on a benzene ring is a primary site for metabolic degradation (oxidation to benzoic acid derivatives).

  • Mechanism: The adjacent (ortho)

    
     group sterically hinders the approach of CYP450 enzymes (specifically CYP3A4).
    
  • Result: Increased half-life (

    
    ) of the drug candidate in vivo.
    
3.3 Synthesis Workflow Diagram

The following diagram illustrates the integration of this intermediate into a Ponatinib-style synthesis.

SynthesisWorkflow Start 4-Methyl-3-(CF3) Benzyl Bromide Step1 Cyanation (NaCN, DMSO) Start->Step1 SN2 Substitution Intermediate 4-Methyl-3-(CF3) Phenylacetonitrile (The Core Topic) Step1->Intermediate Yields ~90% Branch1 Hydrolysis (HCl/AcOH) Intermediate->Branch1 Acidic Conditions Branch2 Alpha-Alkylation (NaH, R-X) Intermediate->Branch2 Basic Conditions Product1 Phenylacetic Acid Derivative Branch1->Product1 Product2 Chain Extended Intermediate Branch2->Product2

Caption: Synthetic divergence from the phenylacetonitrile intermediate.

References
  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Huang, W. S., et al. (2010). Discovery of Ponatinib (AP24534): A Potent, Orally Active Pan-Inhibitor of Bcr-Abl Kinase. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). 4-(Trifluoromethyl)phenylacetonitrile (Isomer Analog Data). National Center for Biotechnology Information.

  • GuideChem. (2024). 2-(4-methyl-3-(trifluoromethyl)phenyl)acetonitrile Properties and CAS 1000526-63-5.

  • Umemoto, T. (1996). Electrophilic Trifluoromethylating Agents. Chemical Reviews.

Sources

Methodological & Application

4-Methyl-3-(trifluoromethyl)phenylacetonitrile as an intermediate for bicalutamide analogues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methyl-3-(trifluoromethyl)phenylacetonitrile in the Synthesis of Next-Generation Bicalutamide Analogues

Executive Summary & Scientific Context

The development of Androgen Receptor (AR) antagonists has evolved from first-generation non-steroidal agents like Bicalutamide (Casodex) to second-generation inhibitors like Enzalutamide .[1][2] A critical limitation of Bicalutamide is its eventual conversion from an antagonist to an agonist in castration-resistant prostate cancer (CRPC), driven by AR mutations (e.g., W741C).

4-Methyl-3-(trifluoromethyl)phenylacetonitrile (CAS: 1000526-63-5) represents a strategic "A-ring" building block.[1][2] Unlike the standard 4-cyano-3-(trifluoromethyl)aniline precursor used in Bicalutamide, this nitrile intermediate enables:

  • Linker Homologation: Extension of the amide bond by one methylene unit (-CH₂-), altering the flexibility and binding pocket fit of the drug.[2]

  • Bioisosteric Modification: Replacement of the electron-withdrawing 4-cyano group with a 4-methyl group, significantly changing the electronic landscape and lipophilicity of the aromatic "warhead."[1][2]

  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Functionalization:  The active methylene group allows for alkylation (e.g., gem-dimethylation) prior to amide formation, a synthetic utility not available with aniline precursors.
    

This guide details the handling, chemical transformation, and incorporation of this nitrile into AR antagonist scaffolds.

Chemical Profile & Handling

PropertySpecification
Chemical Name 4-Methyl-3-(trifluoromethyl)phenylacetonitrile
CAS Number 1000526-63-5
Molecular Formula C₁₀H₈F₃N
Molecular Weight 199.17 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Safety Advisory: While an organic nitrile, this compound should be treated as a potential cyanide source under extreme metabolic or oxidative conditions. Handle in a well-ventilated fume hood.

Application Protocols

Protocol A: Hydrolysis to the Phenylacetic Acid Precursor

Rationale: The primary utility of this nitrile is its conversion to 4-methyl-3-(trifluoromethyl)phenylacetic acid .[1][2] This acid serves as the electrophile in amide coupling reactions to generate "Homobicalutamide" analogues, where the aniline nitrogen is replaced by a benzylic carbon.

Reagents:

  • Starting Material: 4-Methyl-3-(trifluoromethyl)phenylacetonitrile (1.0 eq)[1][2]

  • Sulfuric Acid (H₂SO₄), 50% aq. solution

  • Glacial Acetic Acid (AcOH)[1][2]

  • Dichloromethane (DCM) for extraction[1][2]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile (10 mmol) in a mixture of AcOH (10 mL) and 50% H₂SO₄ (10 mL). Note: AcOH is added to increase the solubility of the organic nitrile in the aqueous acid.

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) for 6–12 hours.

    • Process Control: Monitor via TLC (Hexane:EtOAc 4:1).[2] The disappearance of the nitrile spot (R_f ~0.6) and appearance of a baseline acid spot indicates conversion.[2]

  • Workup: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (50 g).

  • Extraction: Extract the aqueous slurry with DCM (3 x 30 mL). Combine organic layers.

  • Purification: Wash the organic phase with Brine (sat. NaCl).[2] Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Recrystallization: If the solid is impure, recrystallize from Hexane/Ether.

  • Yield Check: Expected yield >85%. Analyze via ¹H NMR (Look for disappearance of -CH₂CN singlet at ~3.7 ppm and appearance of -CH₂COOH singlet at ~3.6 ppm shifted downfield).[1][2]

Protocol B: -Alkylation for Conformational Restriction

Rationale: To improve metabolic stability and restrict the rotation of the AR antagonist, the methylene position can be methylated. This mimics the steric bulk found in the propionamide linker of Bicalutamide but on the A-ring side.

Reagents:

  • Nitrile Intermediate (1.0 eq)[1][2]

  • Sodium Hydride (NaH), 60% dispersion in oil (2.2 eq)

  • Methyl Iodide (MeI) (2.5 eq)[1][2]

  • Anhydrous THF[1][2][3]

Step-by-Step Methodology:

  • Deprotonation: Under Argon, suspend NaH (22 mmol) in anhydrous THF (20 mL) at 0°C.

  • Addition: Add the nitrile (10 mmol) dissolved in THF (10 mL) dropwise over 15 minutes. Hydrogen gas evolution will occur.[2] Stir for 30 mins at 0°C until evolution ceases.

  • Alkylation: Add MeI (25 mmol) dropwise. The solution may turn slightly yellow/turbid.[2]

  • Completion: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Isolation: Extract with Ethyl Acetate. The product, 2-[4-methyl-3-(trifluoromethyl)phenyl]-2-methylpropanenitrile , is obtained after drying and concentration.[1][2]

Synthetic Pathway Visualization

The following diagram illustrates the divergence points where this intermediate allows for structural diversification of the Bicalutamide scaffold.

G Nitrile 4-Methyl-3-(trifluoromethyl) phenylacetonitrile (Starting Material) Acid Phenylacetic Acid Derivative Nitrile->Acid Hydrolysis (H2SO4/AcOH) AlphaAlk alpha,alpha-Dimethyl Nitrile Nitrile->AlphaAlk Alkylation (NaH/MeI) Amine Homologated Amine Nitrile->Amine Reduction (LiAlH4 or H2/Pd) Analogue1 Homobicalutamide (Amide Linker) Acid->Analogue1 Coupling w/ Bicalutamide Amine Fragment Analogue2 Sterically Hindered AR Antagonist AlphaAlk->Analogue2 Hydrolysis + Coupling Analogue3 Urea-linked Scaffold Amine->Analogue3 Reaction w/ Isocyanates

Caption: Divergent synthesis pathways from the nitrile intermediate to distinct classes of Androgen Receptor antagonists.[1][2]

Critical Analysis: Causality & Design

Why use this specific intermediate?

  • Overcoming Agonist Switch: The "agonist switch" in Bicalutamide resistance is often attributed to the flexibility of the W741C mutant AR pocket accommodating the Bicalutamide A-ring. By using the phenylacetonitrile derivative, we introduce a methylene spacer (-CH₂-).[1][2] This pushes the aromatic ring deeper into the LBD (Ligand Binding Domain) or alters the angle of attack, potentially evading the steric clash that triggers the agonist conformation.

  • Electronic Modulation (The Methyl Group): Standard Bicalutamide uses a 4-cyano group.[1][2][4] The intermediate specified here has a 4-methyl group.[1][2]

    • Cyano (CN):[1][2][5] Strong Electron Withdrawing Group (EWG).[2]

    • Methyl (CH₃):[1][2] Weak Electron Donating Group (EDG).[2]

    • Impact: This inversion of electronics at the 4-position alters the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -
      
      
      
      stacking interactions with phenylalanine residues (Phe764) in the AR binding pocket.[1] This is a classic medicinal chemistry tactic to regain affinity against mutant receptors.[2]
  • Self-Validating Purity Check: The nitrile group provides a sharp, distinct IR stretch at ~2250 cm⁻¹.[2] During the hydrolysis protocol (Protocol A), the complete disappearance of this peak serves as an immediate, non-destructive "stop" signal for the reaction, ensuring no unreacted starting material contaminates the downstream coupling.

References

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 24853943. Retrieved October 26, 2023, from [Link]

  • Tucker, H., et al. (1988). "Nonsteroidal antiandrogens.[2][6] Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamides." Journal of Medicinal Chemistry. (Foundational text on Bicalutamide SAR). [Link]

  • Sawyer, T. K., et al. (2010). "Design and synthesis of an androgen receptor pure antagonist (CH5137291) for the treatment of castration-resistant prostate cancer."[1][2][7] Bioorganic & Medicinal Chemistry. (Context on modifying the A-ring of AR antagonists). [Link]

Sources

Application Note: Catalytic Architectures for 4-Methyl-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bioisosteric Scaffold

In the landscape of modern drug discovery, 4-Methyl-3-(trifluoromethyl)phenylacetonitrile (CAS: 2338-75-2) represents a "privileged scaffold." It combines two critical features sought in kinase inhibitors and metabolic disease modulators:

  • The Ortho-Methyl/Trifluoromethyl Motif: This grouping creates a steric and electronic lock. The

    
     group (a bioisostere for chlorine or ethyl) increases lipophilicity and metabolic stability by blocking oxidation, while the ortho-methyl group restricts conformational rotation, often locking ligands into active binding pockets (e.g., in BCR-ABL or VEGFR inhibitors).
    
  • The Nitrile Handle: The acetonitrile moiety is a versatile linchpin. It serves as a precursor to phenethylamines (via reduction), phenylacetic acids (via hydrolysis), or complex heterocyclic cores (via

    
    -arylation).
    

This application note details three catalytic workflows designed to maximize yield and selectivity when working with this fluorinated building block.

Workflow A: Palladium-Catalyzed Cyanation (Synthesis of the Scaffold)

Target: Converting 4-Bromo-1-methyl-2-(trifluoromethyl)benzene to the Nitrile.

Traditional cyanation (Rosenmund-von Braun) uses stoichiometric CuCN at high temperatures (


C), which is often incompatible with the labile 

group (risk of defluorination). We recommend a Palladium(0)-catalyzed approach using Zinc Cyanide (

).
Mechanistic Insight

The presence of the


 group at the meta position relative to the bromide (in the precursor) activates the C-Br bond for oxidative addition. However, the ortho-methyl group introduces steric hindrance.
  • Catalyst Choice:

    
     provides a clean source of Pd(0).
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is essential. Its large bite angle facilitates the reductive elimination of the bulky nitrile product, preventing the formation of homocoupled biaryl side products.

  • Cyanide Source:

    
     is preferred over NaCN because it releases cyanide ions slowly (controlled solubility), preventing catalyst poisoning by saturation of the Pd center with 
    
    
    
    ligands.
Experimental Protocol

Scale: 10 mmol Reagents:

  • Aryl Bromide Precursor: 2.39 g (10 mmol)

  • 
    : 0.70 g (6.0 mmol, 0.6 equiv)
    
  • 
    : 183 mg (2 mol %)
    
  • dppf: 221 mg (4 mol %)

  • 
     Dust: 130 mg (20 mol %) - Critical for regenerating Pd(0)
    
  • Solvent: DMAc (Dimethylacetamide) [Anhydrous, Degassed]

Step-by-Step:

  • Inert Setup: Charge a dried Schlenk flask with the aryl bromide,

    
    , 
    
    
    
    , dppf, and Zn dust. Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Add degassed DMAc (20 mL) via syringe.

  • Activation: Heat the reaction mixture to 120°C for 4–6 hours. Monitoring via HPLC is recommended (Target RT shift from bromide to nitrile).

  • Quench: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with

    
    
    
    
    
    (to chelate Zn salts) followed by brine.
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The

    
     group makes the product less polar than typical nitriles; expect early elution.
    

Workflow B: Catalytic -Arylation (Functionalization)

Target: C-C Bond Formation at the Benzylic Position.

The methylene protons of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile are significantly acidified (


 in DMSO) by the electron-withdrawing 

group. This allows for soft enolate formation and Pd-catalyzed coupling with aryl halides to form quaternary centers—a key step in synthesizing isoquinoline drug cores.
Mechanistic Insight
  • The Challenge: The "Ortho-Effect" of the

    
     and Methyl groups on the ring creates a bulky substrate. Standard ligands (
    
    
    
    ) fail.
  • The Solution: Use

    
      or Buchwald Ligands (e.g., XPhos) . These electron-rich, bulky phosphines facilitate the oxidative addition of the coupling partner (Aryl Chloride/Bromide) and stabilize the reductive elimination of the sterically congested product.
    
Visualization: -Arylation Pathway

AlphaArylation Precursors Nitrile Substrate + Aryl Bromide BaseStep Deprotonation (NaOtBu) Precursors->BaseStep Enolate Soft Enolate Species [Ar-CH(CN)- Na+] BaseStep->Enolate TransMetal Transmetallation (Enolate attacks Pd) Enolate->TransMetal Nucleophilic Attack CatCycle Pd(0)/P(tBu)3 Catalytic Cycle OxAdd Oxidative Addition (L-Pd-Ar'-Br) CatCycle->OxAdd OxAdd->TransMetal RedElim Reductive Elimination (C-C Bond Formation) TransMetal->RedElim RedElim->CatCycle Regenerate Pd(0) Product α-Arylated Product (Quaternary Center) RedElim->Product

Caption: The catalytic cycle for sterically demanding


-arylation, relying on bulky phosphine ligands to drive the coupling of the fluorinated enolate.
Experimental Protocol

Scale: 1.0 mmol Reagents:

  • Substrate: 4-Methyl-3-(trifluoromethyl)phenylacetonitrile (199 mg, 1.0 mmol)

  • Coupling Partner: 4-Chloroanisole (1.2 equiv)

  • Catalyst:

    
     (2 mol %)
    
  • Ligand:

    
     (4 mol %) (Use 
    
    
    
    wt solution in hexanes for safety)
  • Base:

    
     (Sodium tert-butoxide) (2.2 equiv)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Glovebox/Schlenk: In a glovebox or under strict Argon, combine

    
    , ligand, and base in a vial.
    
  • Addition: Add the nitrile substrate and the aryl chloride coupling partner. Add Toluene (3 mL).

  • Reaction: Seal the vial and heat to 80°C for 12 hours.

    • Note: The solution should turn from dark red to a lighter yellow/brown suspension as NaBr/NaCl precipitates.

  • Workup: Filter through a celite pad to remove palladium black and salts. Concentrate and purify via silica gel chromatography.

Workflow C: Catalytic Hydration (Nitrile to Amide)

Target: Controlled Hydrolysis to the Primary Amide.

Converting the nitrile to the amide usually requires harsh acid (


) or base (

), which can hydrolyze the

group (forming a benzoic acid derivative). We recommend a Ruthenium-Catalyzed Hydration which proceeds at neutral pH.
Protocol

Catalyst:


 (1 mol %)
Ligand:  2-Pyridinealdoxime (2 mol %)
Solvent:  Water/Ethanol (1:1)

Procedure:

  • Dissolve the nitrile (1 mmol) in Ethanol (2 mL) and Water (2 mL).

  • Add the Ru-catalyst (6 mg) and ligand.

  • Reflux at 85°C for 6 hours.

  • Result: The reaction stops cleanly at the primary amide stage (

    
    ) without over-hydrolysis to the carboxylic acid.
    
  • Isolation: Cool to

    
    C. The amide product often crystallizes directly from the reaction mixture due to the lipophilicity of the 
    
    
    
    group. Filter and wash with cold water.

Summary of Critical Parameters

ParameterCyanation (Synthesis)

-Arylation (Functionalization)
Primary Challenge Steric hindrance (Ortho-Methyl)Acidity management (

effect)
Catalyst System

/ dppf

/

Key Reagent

(Slow release)

(Strong, non-nucleophilic base)
Temperature 120°C (High energy barrier)80°C (Mild)
Solvent DMAc (Polar aprotic)Toluene (Non-polar)
Monitoring Watch for homocoupling (Biaryl)Watch for di-arylation (over-reaction)

References

  • Palladium-Catalyzed Cyanation of Aryl Halides: Jin, F., & Buchwald, S. L. (2023). "Practical Pd-Catalyzed Cyanation of Aryl Halides using Zn(CN)2." Organic Process Research & Development. [Link](Refers to general optimized protocols for sterically hindered substrates).

  • 
    -Arylation of Nitriles: 
    Culkin, D. A., & Hartwig, J. F. (2003). "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 36(4), 234–245.
    [Link]
    
  • Ruthenium-Catalyzed Hydration: Oshiki, T., et al. (2004). "Ruthenium-Catalyzed Hydration of Nitriles to Amides in Water." Organometallics. [Link]

  • Ponatinib Synthetic Pathway (Contextual): Huang, W. S., et al. (2010). "Discovery of Ponatinib (AP24534): A Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase."[1] Journal of Medicinal Chemistry, 53(12), 4701–4719.[1] [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

4-Methyl-3-(trifluoromethyl)phenylacetonitrile is a critical intermediate in the synthesis of Ponatinib (Iclusig®), a multi-targeted tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).

The purity of this intermediate is a Critical Quality Attribute (CQA). The presence of the electron-withdrawing trifluoromethyl (


) group combined with the nitrile moiety presents unique chromatographic challenges:
  • Hydrophobicity: The

    
     group significantly increases lipophilicity, requiring a robust non-polar stationary phase for retention.
    
  • Hydrolysis Risk: The nitrile group is susceptible to hydrolysis, potentially forming the corresponding amide (primary degradation) and carboxylic acid (secondary degradation).

  • Positional Isomers: Regioisomers arising from the starting material (e.g., 4-trifluoromethyl-3-methyl analogs) must be resolved.

This guide details a validated Reverse-Phase HPLC (RP-HPLC) method designed to separate the parent compound from its hydrolytic degradants and starting materials.

Method Development Strategy

Stationary Phase Selection

A C18 (Octadecylsilane) column is selected as the standard. The high hydrophobicity of the trifluoromethyl group requires strong hydrophobic interaction for adequate retention. A "Base Deactivated" (BDS) or end-capped column is recommended to minimize peak tailing caused by interactions between the nitrile nitrogen and residual silanols.

Mobile Phase Chemistry
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol. ACN provides lower viscosity (lower backpressure) and a lower UV cutoff, allowing for detection at 210 nm where the nitrile functionality exhibits absorption.

  • Aqueous Buffer: A 0.1% Phosphoric Acid (

    
    )  solution (pH ~2.0-2.5) is critical.
    
    • Reasoning: If the nitrile hydrolyzes to the carboxylic acid, the low pH ensures the acid remains in its protonated (neutral) state. This prevents peak broadening/fronting and ensures the impurity elutes with a sharp peak shape, distinct from the parent.

Detection Wavelength

While the aromatic ring absorbs well at 254 nm , a dual-wavelength strategy is employed. 210 nm is used for higher sensitivity of the nitrile group and non-aromatic impurities, while 254 nm serves as the primary quantification wavelength for the parent compound.

Detailed Experimental Protocol

Chromatographic Conditions
ParameterSetting
Instrument HPLC System with PDA/UV Detector (e.g., Agilent 1200/1260, Waters Alliance)
Column Agilent Zorbax SB-C18, 4.6 × 150 mm, 3.5 µm (or equivalent)
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm (impurity profile) and 254 nm (assay)
Run Time 25 Minutes
Mobile Phase Preparation
  • Mobile Phase A (MP-A): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water. Mix and filter through a 0.22 µm membrane.

  • Mobile Phase B (MP-B): 100% Acetonitrile (HPLC Grade).

Gradient Program

The method utilizes a linear gradient to elute the polar hydrolysis products early, followed by the main peak, and finally flushing highly retained starting materials.

Time (min)% MP-A (Buffer)% MP-B (ACN)Event
0.09010Equilibration / Injection
2.09010Isocratic Hold (Polar Impurities)
15.02080Linear Ramp (Elution of Parent)
20.02080Wash
20.19010Return to Initial
25.09010Re-equilibration
Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).[1] Note: Do not use pure ACN as diluent to avoid "solvent effect" peak distortion.

  • Stock Solution: Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in Diluent. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 100 µg/mL for system suitability.

Visualized Workflows

Analytical Logic & Degradation Pathway

The following diagram illustrates the separation logic based on the polarity shift caused by hydrolysis.

HPLC_Separation_Logic cluster_chemistry Degradation Chemistry & Elution Order cluster_chromatography Chromatographic Separation (C18) Parent Parent Nitrile (Hydrophobic - CF3) Amide Amide Impurity (Intermediate Polarity) Parent->Amide Hydrolysis (+H2O) RT_Late Late Elution (15+ min) Parent->RT_Late Most Retained Acid Acid Impurity (Polar - COOH) Amide->Acid Hydrolysis (+H2O) RT_Mid Mid Elution (10-12 min) Amide->RT_Mid RT_Early Early Elution (2-5 min) Acid->RT_Early Most Polar

Caption: Elution order logic based on the polarity shift from the hydrophobic parent nitrile to the hydrophilic acid degradant.

Method Validation Workflow

This diagram outlines the required steps to validate this method for regulatory submission.

Validation_Workflow Start Method Validation Initiation Specificity Specificity / Selectivity (Inject Blank, Placebo, Impurities) Start->Specificity Linearity Linearity (5 Levels: 50% - 150%) Specificity->Linearity Accuracy Accuracy / Recovery (Spike Recovery at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (Flow +/- 0.1, Temp +/- 5C) Precision->Robustness Final Final Method SOP Robustness->Final

Caption: Step-by-step validation workflow ensuring the method meets ICH Q2(R1) guidelines.

System Suitability & Acceptance Criteria

To ensure the "Trustworthiness" of the data, every analysis sequence must begin with a System Suitability Test (SST).

ParameterAcceptance LimitRationale
Theoretical Plates (N) > 5,000Ensures column efficiency is sufficient for separation.
Tailing Factor (T) 0.8 – 1.5Indicates minimal silanol interaction; critical for integration accuracy.
% RSD (Area) < 2.0% (n=5 injections)Confirms autosampler precision.
Resolution (Rs) > 2.0Between Parent and nearest impurity (usually the Amide).

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Interaction of the nitrogen lone pair on the nitrile or amide with free silanols on the silica support.

  • Solution: Ensure the column is "End-capped." Increase buffer concentration slightly or lower pH to 2.0 to suppress silanol ionization.

Issue 2: Ghost Peaks

  • Cause: Impurities in the water or gradient grade Acetonitrile.

  • Solution: Run a "Blank Gradient" (0 µL injection). If peaks appear at the same retention time as the gradient ramp, replace mobile phase solvents.

Issue 3: Retention Time Drift

  • Cause: Temperature fluctuations or mobile phase evaporation (ACN is volatile).

  • Solution: Use a column oven (30°C). Cap mobile phase bottles or use a seal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87559512, 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

  • Huang, W. S., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant.[2] Journal of Medicinal Chemistry, 53(12), 4701–4719.[2] (Context for Ponatinib Synthesis).

  • Vertex Pharmaceuticals (2016).US Patent 9493473B2: Processes for making ponatinib and intermediates thereof.

Sources

Protocol for the Identification and Purity Analysis of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2024-042 [1][2][3]

Executive Summary

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantitation of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile (CAS 1000526-63-5).[1][2][3] This compound is a critical building block in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs).[2][3] The method utilizes a non-polar stationary phase (5% phenyl) to ensure separation from potential regioisomers and synthetic precursors.[2][3] The protocol emphasizes specific mass spectral fragmentation patterns for definitive structural confirmation, ensuring high specificity in drug development workflows.[2][3]

Introduction & Chemical Context

4-Methyl-3-(trifluoromethyl)phenylacetonitrile is a substituted benzyl cyanide derivative.[2][3] Its structural integrity is vital for downstream nucleophilic substitutions or hydrolysis reactions in pharmaceutical synthesis.[2][3]

Analyte Profile
PropertyDetail
Chemical Name 4-Methyl-3-(trifluoromethyl)phenylacetonitrile
Synonyms 4-Methyl-3-(trifluoromethyl)benzyl cyanide; 2-(4-methyl-3-(trifluoromethyl)phenyl)acetonitrile
CAS Number 1000526-63-5
Molecular Formula C₁₀H₈F₃N
Molecular Weight 199.17 g/mol
Boiling Point (Est.) ~255–265 °C (at 760 mmHg)
Solubility Soluble in Methanol, Dichloromethane, Ethyl Acetate
Analytical Challenges

The primary challenge in analyzing this compound is distinguishing it from its regioisomers (e.g., 3-methyl-4-trifluoromethyl isomers) and process impurities such as the starting benzyl halide.[1][2][3] Standard GC-FID methods lack the specificity to confirm the position of the trifluoromethyl group relative to the methyl group; therefore, MS spectral fingerprinting is required.[2][3]

Experimental Design & Causality

The following experimental choices are grounded in the physicochemical properties of the analyte:

  • Inlet Conditions: A split injection is used to prevent column saturation.[2][3][4] The inlet temperature is set to 250 °C, sufficient to volatilize the analyte (BP > 250 °C) without inducing thermal degradation of the nitrile group.[2][3]

  • Column Selection: A DB-5ms (5% phenyl-arylene polymer) is selected.[2][3] The trifluoromethyl group adds significant lipophilicity, making a non-polar phase ideal for retention and peak shape.[2][3] A mid-polar column (e.g., DB-624) could be used for isomer separation but is less stable at the high temperatures required to elute late-eluting matrix components.[1][2][3]

  • Mass Spectrometry (EI): Electron Ionization at 70 eV is the industry standard, allowing for library matching.[2][3] The scan range is optimized to detect the molecular ion (

    
    ) and low-mass diagnostic fragments (e.g., 
    
    
    
    at m/z 69).[2][3]

Detailed Protocol

Reagents and Standards
  • Reference Standard: 4-Methyl-3-(trifluoromethyl)phenylacetonitrile (>98% purity).[2][3]

  • Solvent: HPLC-grade Methanol (MeOH) or Dichloromethane (DCM).[1][2][3]

  • Internal Standard (Optional): 1-Bromo-4-fluorobenzene or a deuterated analog if available.

Sample Preparation Workflow
  • Stock Solution (1 mg/mL): Weigh 10 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with MeOH.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of MeOH.

  • Sample Prep: Dissolve solid synthesis intermediates in MeOH to a target concentration of ~50 µg/mL. Filter through a 0.22 µm PTFE filter to remove particulates.[2][3]

GC-MS Instrumentation Parameters
ParameterSettingRationale
System Agilent 7890B/5977B (or equivalent)Standard single-quadrupole setup.
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)Inertness prevents nitrile tailing.[1][2][3]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1][2][3]
Inlet Split/Splitless @ 250 °CHigh temp ensures rapid volatilization.[1][2][3]
Injection Mode Split 20:1Prevents detector saturation.[2][3]
Injection Volume 1.0 µLStandard volume for capillary GC.[1][2][3]
Oven Program 60 °C (1 min) → 20 °C/min → 280 °C (3 min)Gradient elutes solvent early and analyte mid-run.
Transfer Line 280 °CPrevents condensation before MS source.[1][2][3]
Ion Source EI, 230 °C, 70 eVStandard ionization energy.[2][3]
Quadrupole 150 °CMaintains mass stability.[1][2][3]
Acquisition Scan (35–300 amu)Captures full fragmentation pattern.[1][2][3]
Solvent Delay 3.0 minProtects filament from solvent peak.[2][3]

Results & Discussion

Chromatographic Expectations

Under the described conditions, 4-Methyl-3-(trifluoromethyl)phenylacetonitrile is expected to elute between 8.5 and 9.5 minutes .[2][3] The peak should be symmetrical (Tailing Factor < 1.2).[2][3]

Mass Spectral Interpretation (The Fingerprint)

The identification relies on detecting specific ions that confirm the substructures:[2]

  • Molecular Ion (

    
    ): m/z 199 . This peak should be clearly visible, confirming the molecular weight (
    
    
    
    ).[2][3]
  • Base Peak (

    
    ): m/z 198 . Loss of a benzylic hydrogen atom.[2][3] This is characteristic of benzyl derivatives, forming a resonance-stabilized benzylic cation/radical.[2][3]
    
  • Loss of Nitrile (

    
    ): m/z 173 .[2][3] Cleavage of the C-CN bond.[2][3]
    
  • Tropylium-like Ion (

    
    ): m/z 159 .[2][3] Loss of the entire acetonitrile side chain, leaving the substituted phenyl cation (
    
    
    
    ).[2][3]
  • Trifluoromethyl Group (

    
    ): m/z 69 .[2][3] A diagnostic low-mass peak confirming the presence of the fluorine cluster.[2][3]
    

Diagnostic Ratio Check:

  • Ratio (m/z 198 / 199) should be > 1.0 (The M-1 ion is typically more abundant than M+ in benzyl cyanides).[2][3]

  • Presence of m/z 69 is mandatory for confirmation.[2][3]

Workflow Visualization

GCMS_Workflow Sample Sample Synthesis (Crude Solid) Prep Dissolution & Filtration (MeOH, 50 µg/mL) Sample->Prep Preparation GC Gas Chromatography (DB-5ms, Split 20:1) Prep->GC Injection Ionization EI Source (70 eV) Fragmentation GC->Ionization Separation Detection Mass Analyzer (Scan 35-300 amu) Ionization->Detection Ions Analysis Data Analysis (Ion Ratios: 199, 198, 69) Detection->Analysis Spectrum

Figure 1: Step-by-step analytical workflow from crude sample to spectral confirmation.[1][2][3][5][6][7][8][9][10][11]

Proposed Fragmentation Pathway

Fragmentation M_Ion Molecular Ion (M+) m/z 199 [C10H8F3N]+ M_Minus_1 Benzylic Cation (M-H) m/z 198 (Base Peak) [C10H7F3N]+ M_Ion->M_Minus_1 - H• M_Minus_CN Loss of Nitrile m/z 173 [C9H8F3]+ M_Ion->M_Minus_CN - CN• Tropylium Subst. Tropylium m/z 159 [C8H6F3]+ M_Ion->Tropylium - CH2CN• CF3 Trifluoromethyl m/z 69 [CF3]+ M_Ion->CF3 Inductive Cleavage

Figure 2: Proposed EI fragmentation pathway.[2][3] The M-1 ion (m/z 198) is typically the most abundant.[1][2]

System Suitability & Troubleshooting

To ensure data integrity (Trustworthiness), the following criteria must be met before batch analysis:

  • Blank Analysis: Inject pure Methanol. No peaks should appear at the retention time of the analyte (> 0.1% of target area).[2][3]

  • S/N Ratio: The Signal-to-Noise ratio for m/z 199 in the 50 µg/mL standard must be > 100:1.

  • Carryover: Inject a blank immediately after the high standard. Peak area must be < 0.5% of the standard.[2][3]

Common Issues:

  • Tailing Peaks: Indicates active sites in the inlet liner.[2][3] Replace with a deactivated split liner with glass wool.[2][3]

  • Missing Molecular Ion: Inlet temperature too high or ion source dirty.[2][3] Lower inlet to 230 °C if degradation is suspected.[2][3]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Phenylacetonitrile (Benzyl Cyanide).[2][3] NIST Chemistry WebBook, SRD 69.[2][3][12] Available at: [Link](Used as homologous reference for fragmentation patterns).[2][3]

  • PubChem. Compound Summary for 4-(Trifluoromethyl)phenylacetonitrile (Isomer/Homolog Data). National Library of Medicine.[2][3] Available at: [Link].[2][3]

  • Agilent Technologies. GC-MS Methods for Impurities in Pharmaceutical Products.[1][2][3] Application Note 5991-6288EN.[1][2][3] Available at: [Link].[2][3]

Disclaimer: This protocol is intended for research and development purposes only. Users must validate the method according to their specific regulatory requirements (e.g., ICH Q2).

Sources

Application Note: Phase-Transfer Catalysis in the Synthesis of Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of phenylacetonitriles (benzyl cyanides) is a pivotal step in the manufacturing of non-steroidal anti-inflammatory drugs (e.g., Ibuprofen), psychostimulants (e.g., Methylphenidate), and various agrochemicals. Historically, this nucleophilic substitution was performed in dipolar aprotic solvents like DMSO or DMF to solubilize alkali metal cyanides. These methods suffer from severe thermal runaway risks, difficulty in solvent recovery, and high E-factors (waste-to-product ratios).

This guide details the transition to Phase-Transfer Catalysis (PTC) . By utilizing a biphasic system (Aqueous/Organic) mediated by Quaternary Ammonium Salts (QAS), laboratories can achieve >95% yields with significantly enhanced safety profiles and simplified workups.

Mechanistic Foundation: The Starks' Extraction Model

To optimize this reaction, one must understand that it does not occur in a single phase. It relies on the continuous transport of the nucleophile (


) from the aqueous phase (where it is soluble) to the organic phase (where the electrophile, Benzyl Chloride, resides).

This process follows the Starks' Extraction Mechanism :

  • Interfacial Exchange: The quaternary ammonium catalyst (

    
    ) in the organic phase exchanges its halide anion for a cyanide anion at the interface.
    
  • Transport: The lipophilic ion pair (

    
    ) migrates into the bulk organic phase.
    
  • Intrinsic Reaction: The

    
     displaces the leaving group on the benzyl halide (
    
    
    
    reaction), forming the product and releasing the halide (
    
    
    ).
  • Regeneration: The catalyst (

    
    ) returns to the interface to reload another cyanide ion.
    
Visualization: The Catalytic Cycle

The following diagram illustrates the cyclic transport mechanism essential for reaction planning.

PTC_Mechanism cluster_aqueous Aqueous Phase (Reservoir) cluster_interface Interface cluster_organic Organic Phase (Reaction Zone) NaCN Na+  +  CN- Exchange Ion Exchange [Q+Cl-] -> [Q+CN-] NaCN->Exchange Supply CN- NaX Na+  +  Cl- (Waste) Exchange->NaX Release Cl- QCN Q+CN- (Active Catalyst) Exchange->QCN Extraction Product Phenylacetonitrile (R-CN) QCN->Product SN2 Reaction QCl Q+Cl- (Spent Catalyst) QCl->Exchange Regeneration Substrate Benzyl Chloride (R-Cl) Substrate->Product Product->QCl Release Cl-

Figure 1: The Starks' Extraction Mechanism showing the shuttle action of the Quaternary Ammonium catalyst between the aqueous reservoir and organic reaction zone.

Strategic Process Design

Success in PTC depends on three variables: Catalyst Lipophilicity, Hydration State, and Agitation.

Catalyst Selection

Not all "quats" are equal. For cyanide displacement, the catalyst must be lipophilic enough to drag


 into the organic phase but not so lipophilic that it refuses to return to the interface.

Table 1: Comparative Catalyst Performance for Cyanation

CatalystStructurePerformanceRecommendation
TBAB (Tetrabutylammonium bromide)Symmetric, moderate lipophilicityHigh Primary Choice. Excellent balance of extraction and regeneration rates.
TEBA (Benzyltriethylammonium chloride)Asymmetric, lower lipophilicityModerateGood for smaller substrates, but often requires higher loading (5-10 mol%).
Aliquat 336 (Methyltrioctylammonium chloride)Highly lipophilicHighUse if the organic solvent is very non-polar (e.g., heptane). Harder to remove during workup.
18-Crown-6 Crown EtherHighAvoid for Scale-up. Prohibitively expensive and toxic compared to quats.
The "Hydration Shell" Effect

 is a "hard" nucleophile. If too much water is dragged into the organic phase, the 

becomes solvated by water molecules (hydration shell), drastically reducing its nucleophilicity.
  • Optimization: Use a concentrated aqueous cyanide solution (30-50% w/w). High ionic strength "salts out" the organic phase, keeping the organic layer dry and the

    
     reactive.
    

Standard Operating Procedure (SOP)

Objective: Synthesis of Phenylacetonitrile from Benzyl Chloride. Scale: 100 mmol (Laboratory Scale).

Safety Critical: Cyanide Handling
  • Hazard: Sodium Cyanide (NaCN) is rapidly fatal if ingested or inhaled (dust). Contact with acid releases Hydrogen Cyanide (HCN) gas.[1][2]

  • Engineering Control: All operations must be performed in a functioning fume hood.

  • Quench Solution: Prepare 1L of 10% Sodium Hypochlorite (Bleach) adjusted to pH >10 with NaOH. This converts residual cyanide to cyanate (

    
    ), which is far less toxic.
    
Protocol Workflow

Protocol_Flow Start START Prep 1. Preparation Dissolve 1.2 eq NaCN in min. water. Dissolve Benzyl Chloride in Toluene. Start->Prep CatAdd 2. Catalyst Addition Add 3 mol% TBAB to organic phase. Prep->CatAdd Reaction 3. Reaction Mix phases. Heat to 80°C. Vigorous Stirring (800+ RPM). CatAdd->Reaction Check 4. Monitor (GC/TLC) Is Benzyl Chloride < 1%? Reaction->Check Check->Reaction No Cool 5. Workup Cool to RT. Separate phases. Wash organic layer with water. Check->Cool Yes Quench 6. Waste Quench Treat aq. waste with Bleach (pH > 10). Cool->Quench Dry 7. Isolation Dry (MgSO4), Filter, Evaporate. Cool->Dry End Phenylacetonitrile (>95% Yield) Dry->End

Figure 2: Step-by-step workflow for the PTC synthesis of phenylacetonitrile.

Step-by-Step Methodology
  • Aqueous Phase Preparation:

    • In a round-bottom flask, dissolve Sodium Cyanide (6.0 g, 122 mmol) in Water (15 mL) .

    • Note: Minimal water maximizes ionic strength.

  • Organic Phase Preparation:

    • Add Benzyl Chloride (12.6 g, 100 mmol) and Toluene (15 mL) .

    • Add catalyst: Tetrabutylammonium Bromide (TBAB) (0.97 g, 3 mmol) .

  • Reaction Initiation:

    • Combine phases.

    • CRITICAL: Set stirring to maximum (approx. 800-1000 rpm). The reaction rate is directly proportional to the interfacial surface area.

    • Heat to 80°C for 2–4 hours.

  • Monitoring:

    • Monitor via GC-MS or TLC (Hexane:EtOAc 9:1). Look for the disappearance of Benzyl Chloride (

      
      ) and appearance of Phenylacetonitrile (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.

    • Separate the layers.[3]

    • Safety: Immediately treat the aqueous layer (lower) with the Bleach Quench Solution.

    • Wash the organic layer with water (2 x 10 mL) to remove residual catalyst and cyanide.

  • Purification:

    • Dry organic layer over anhydrous

      
      .
      
    • Remove solvent via rotary evaporation.

    • Result: Pale yellow oil. Purity is typically >96% without distillation.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Slow Reaction Rate Stirring is too slow.Increase RPM. The system is mass-transfer limited.
Emulsion Formation Catalyst loading too high or impurities.Filter through a celite pad or add brine to break the emulsion.
Low Yield Hydrolysis of product to phenylacetic acid.Reduce water volume; ensure pH remains buffered (though NaCN is naturally basic).
Precipitate in Flask NaCl/NaBr saturation.This is normal (byproduct salts). Ensure mechanical stirring can handle solids.

References

  • Starks, C. M. (1971).[4] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.[5] Link

  • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis". Pure and Applied Chemistry. Link

  • Halpern, M. (Reference for Industrial PTC Metrics). "Industrial Phase-Transfer Catalysis".[5][6] Phase Transfer Catalysis Communications. Link

  • National Research Council (US) . (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - Cyanides". Link

  • Org. Synth. (1922). "Benzyl Cyanide Synthesis (Classic Method Comparison)". Organic Syntheses, Coll.[5] Vol. 1, p.107. Link

Sources

Application Note: High-Precision Alkylation of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the


-alkylation of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile  (CAS: 261951-71-7).[1] This scaffold is a critical intermediate in the synthesis of PPAR agonists and kinase inhibitors.[1] The presence of the electron-withdrawing trifluoromethyl (

) group at the meta position significantly enhances the acidity of the benzylic protons (

in DMSO), necessitating precise control over base strength and stoichiometry to prevent dialkylation and self-condensation (Thorpe-Ziegler reaction).[1]

We present two validated methodologies:

  • Phase Transfer Catalysis (PTC): The preferred industrial method for scalability and safety.[1]

  • Anhydrous Metalation (NaH/THF): A high-precision method for unreactive electrophiles.[1]

Mechanistic Analysis & Process Design

Substrate Electronics

The reactivity of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile is governed by the interplay between the nitrile group and the substituted aryl ring:

  • Acidity: The

    
     group (inductive electron-withdrawing, 
    
    
    
    ) stabilizes the carbanion formed at the
    
    
    -position.[1] This makes the protons more acidic than in unsubstituted phenylacetonitrile.[1]
  • Sterics: The adjacent 4-Methyl group provides mild steric bulk, which slightly hinders the approach of large electrophiles but also suppresses the formation of the dialkylated byproduct compared to the 3-unsubstituted analog.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the stabilization of the anionic intermediate.

ReactionMechanism Substrate Substrate (4-Me-3-CF3-Ph-CH2CN) Carbanion Stabilized Carbanion [Ar-CH-CN]- Substrate->Carbanion Deprotonation (Fast) Base Base (NaOH or NaH) Base->Carbanion MonoProduct Mono-Alkylated Product (Target) Carbanion->MonoProduct SN2 Attack (k1) Electrophile Electrophile (R-X) DiProduct Di-Alkylated Impurity (Over-reaction) MonoProduct->DiProduct 2nd Deprotonation + R-X (k2) Note Key Control Point: Ensure k1 >> k2 via stoichiometry & PTC Note->MonoProduct

Figure 1: Reaction pathway showing the critical competition between mono- and di-alkylation. The electron-withdrawing


 group stabilizes the carbanion, facilitating the initial deprotonation.

Experimental Protocols

Method A: Phase Transfer Catalysis (Recommended)

Rationale: Liquid-Liquid PTC is superior for this substrate because the organic phase protects the nitrile from hydrolysis, and the interfacial mechanism naturally favors mono-alkylation.

Reagents:

  • Substrate: 4-Methyl-3-(trifluoromethyl)phenylacetonitrile (1.0 equiv)[1]

  • Electrophile: Alkyl Halide (1.05 equiv)[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)[1]

  • Base: 50% w/w NaOH (aq) (3.0 equiv)[1]

  • Solvent: Toluene (Volume: 10 mL per gram of substrate)[2]

Protocol:

  • Setup: Charge a round-bottom flask with the substrate, TBAB, and Toluene. Stir vigorously to dissolve.

  • Base Addition: Add 50% NaOH solution dropwise at

    
    . The mixture will become biphasic.[1]
    
  • Electrophile Addition: Add the Alkyl Halide (R-X) dropwise over 20 minutes, maintaining the internal temperature

    
    .
    
    • Note: Slow addition is crucial to keep the concentration of free electrophile low relative to the substrate, favoring mono-alkylation.

  • Reaction: Allow the mixture to warm to Room Temperature (

    
    ) and stir vigorously (800+ rpm). High agitation is required for efficient mass transfer.[1]
    
  • Monitoring: Monitor by HPLC or GC after 2 hours. Look for the disappearance of the starting material peak.[1]

  • Workup:

    • Dilute with water (equal volume to Toluene) and separate phases.[1]

    • Extract aqueous layer with Toluene (

      
      ).[1]
      
    • Wash combined organics with 1M HCl (to remove residual amine/base) and then Brine.[1]

    • Dry over

      
       and concentrate in vacuo.
      
Method B: Anhydrous Metalation (NaH)

Rationale: Use this method if the electrophile is hydrolytically unstable or if the PTC method yields poor conversion due to steric bulk.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Base: Sodium Hydride (60% dispersion in oil) (1.1 equiv)[1]

  • Solvent: Anhydrous THF or DMF (DMF increases rate but complicates workup).[1]

  • Electrophile: 1.1 equiv[1]

Protocol:

  • Base Preparation: In a flame-dried flask under Argon, wash NaH with dry Hexanes (

    
    ) to remove mineral oil. Suspend the NaH in anhydrous THF.
    
  • Deprotonation: Cool to

    
    . Add the substrate (dissolved in minimal THF) dropwise.[1]
    
    • Observation: Gas evolution (

      
      ) will be vigorous.[1] The solution often turns deep yellow/orange due to the conjugated anion.[1]
      
  • Equilibration: Stir at

    
     for 30 minutes to ensure complete formation of the enolate.
    
  • Alkylation: Add the electrophile dropwise.

  • Completion: Stir at RT for 3–6 hours.

  • Quench: Carefully quench with saturated

    
     at 
    
    
    
    .

Analytical Data & QC Parameters

To validate the synthesis, compare the crude data against these expected parameters.

Table 1: Diagnostic NMR Shifts (in


) 
MoietyStarting Material (

ppm)
Mono-Alkylated Product (

ppm)
Benzylic Proton Singlet (~3.70 ppm, 2H)Triplet/Doublet (~3.8–4.0 ppm, 1H)
Aryl-Methyl Singlet (~2.45 ppm, 3H)Singlet (~2.45 ppm, 3H)
Nitrile Carbon ~117 ppm (Singlet)~119–120 ppm (Shifted downfield)

Troubleshooting Guide:

  • Issue: Dialkylation (>10%).

    • Cause: Excess base or extremely fast reaction kinetics.[1]

    • Fix: Reduce base to 1.1 equiv (Method A) or switch to Method B at

      
       using LiHMDS instead of NaH.
      
  • Issue: Hydrolysis to Amide.

    • Cause: Reaction temperature too high or reaction time too long in aqueous base.[1]

    • Fix: Ensure temperature stays

      
       in Method A.
      

Workflow Decision Matrix

Use the following logic tree to select the appropriate method for your specific electrophile.

MethodSelection Start Select Electrophile Type IsStable Is Electrophile Water Stable? Start->IsStable IsActive Is Electrophile Highly Reactive? (e.g., MeI, Allyl Br) IsStable->IsActive Yes MethodB Method B: NaH/THF *Anhydrous* IsStable->MethodB No (e.g., Acid Chlorides) MethodA Method A: PTC (Toluene/NaOH/TBAB) *Green & Scalable* IsActive->MethodA Yes (Standard) MethodC Method C: LiHMDS/-78°C *Kinetic Control* IsActive->MethodC No (Bulky/Slow)

Figure 2: Decision matrix for selecting the optimal alkylation protocol based on electrophile properties.

References

  • Makosza, M. "Phase-transfer catalysis.[1][3] A general green methodology in organic synthesis." Pure and Applied Chemistry, vol. 72, no. 7, 2000, pp. 1399-1403.[1] Link

  • Organic Syntheses. "Alkylation of Phenylacetonitrile Derivatives." Organic Syntheses, Coll.[1][3][4] Vol. 6, p. 897 (1988).[1] Link[1]

  • PubChem. "4-(Trifluoromethyl)phenylacetonitrile Compound Summary."[1] National Center for Biotechnology Information.[1] Accessed Oct 2023.[1] Link[1]

  • Starks, C. M. "Phase-transfer catalysis.[1][3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1] Journal of the American Chemical Society, vol. 93, no.[1] 1, 1971, pp. 195-199.[1] Link[1]

Sources

using 4-Methyl-3-(trifluoromethyl)phenylacetonitrile in polymer science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 4-Methyl-3-(trifluoromethyl)phenylacetonitrile as a Precursor for High-Performance Fluorinated Polymers

Executive Summary

This application note details the strategic utilization of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile (CAS 1000526-63-5) in polymer science. While often overlooked in favor of symmetric fluorinated monomers (e.g., TFMB or 6FDA), this specific isomer offers a unique asymmetric architecture critical for next-generation optoelectronics.

The simultaneous presence of a methyl group, a trifluoromethyl (


) moiety, and a nitrile handle allows for the synthesis of asymmetric dicarboxylic acid monomers . When polymerized, these monomers introduce "kinked" backbone structures that disrupt chain packing, significantly enhancing solubility and optical transparency without compromising thermal stability—a key requirement for Colorless Polyimides (CPI)  used in foldable displays and 5G low-dielectric films.

Chemical Profile & Material Advantages

PropertySpecificationPolymer Science Significance
Compound Name 4-Methyl-3-(trifluoromethyl)phenylacetonitrileCore building block.
CAS Number 1000526-63-5Unique identifier for sourcing.
Molecular Weight 199.17 g/mol Low MW allows for high atom economy in monomer synthesis.
Functional Group 1 Trifluoromethyl (-CF₃) Increases free volume (low dielectric constant) and hydrophobicity; reduces charge transfer complexes (improves transparency).
Functional Group 2 Methyl (-CH₃) Benzylic position active for oxidation to carboxylic acid or electrophilic substitution.
Functional Group 3 Nitrile (-CN) Versatile "masked" carboxylic acid or amine precursor.
Structural Feature Asymmetry Prevents polymer crystallization, enhancing solubility in organic solvents (NMP, DMAc).

Application Workflow: Synthesis of Asymmetric Monomers

The primary application of this molecule is its conversion into a dicarboxylic acid monomer containing a flexible methylene bridge. This section outlines the chemical pathway to transform the precursor into 4-(Carboxymethyl)-2-(trifluoromethyl)benzoic acid.

Mechanism of Action
  • Hydrolysis: The nitrile group is converted to a phenylacetic acid derivative.

  • Oxidation: The methyl group is oxidized to a benzoic acid derivative.

  • Result: A bifunctional monomer with mixed rigidity (benzoic acid) and flexibility (phenylacetic acid).

Visualization: Monomer Synthesis Pathway

MonomerSynthesis Start 4-Methyl-3-(trifluoromethyl) phenylacetonitrile Step1 Intermediate: 4-Methyl-3-(trifluoromethyl) phenylacetic acid Start->Step1 Acid Hydrolysis (H2SO4/H2O, Reflux) End Target Monomer: 4-(Carboxymethyl)-2- (trifluoromethyl)benzoic acid Step1->End Benzylic Oxidation (KMnO4/Pyridine)

Figure 1: Synthetic pathway converting the nitrile precursor into a bifunctional dicarboxylic acid monomer suitable for polymerization.

Detailed Experimental Protocols

Protocol A: Hydrolysis of Nitrile to Phenylacetic Acid Derivative

Objective: Convert the -CN group to -COOH while preserving the -CH₃ and -CF₃ groups.

Reagents:

  • 4-Methyl-3-(trifluoromethyl)phenylacetonitrile (10 g, 50 mmol)

  • Sulfuric Acid (

    
    ), 50% aq. solution (100 mL)
    
  • Glacial Acetic Acid (50 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve the starting material in glacial acetic acid. Slowly add the 50% sulfuric acid solution.

  • Reaction: Reflux the mixture at 110°C for 6–8 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3) for disappearance of the nitrile spot.

  • Workup: Cool the mixture to room temperature and pour into 300 mL of ice water. The product should precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from ethanol/water.

  • Validation: Check IR for disappearance of nitrile peak (~2250 cm⁻¹) and appearance of Carbonyl peak (~1700 cm⁻¹).

Protocol B: Benzylic Oxidation to Dicarboxylic Acid

Objective: Oxidize the aromatic methyl group to a carboxylic acid.

Reagents:

  • Intermediate from Protocol A (8 g)

  • Potassium Permanganate (

    
    ) (15 g, excess)
    
  • Pyridine/Water (1:1 mixture, 100 mL)

Procedure:

  • Setup: Place the intermediate in a 500 mL flask with Pyridine/Water. Heat to 90°C.

  • Oxidation: Add

    
     portion-wise over 2 hours. The purple color should fade to brown (
    
    
    
    precipitate).
  • Reflux: Continue heating at 95°C for 4 hours.

  • Filtration: Filter the hot solution through Celite to remove

    
    . Wash the pad with hot water.
    
  • Acidification: Acidify the filtrate with HCl (1M) to pH 2. The target dicarboxylic acid will precipitate.

  • Drying: Vacuum dry at 80°C overnight.

Polymerization: Synthesis of Fluorinated Polyimide

This protocol describes the polymerization of the synthesized diacid with a standard diamine (e.g., 4,4'-Oxydianiline, ODA) via the Yamazaki-Higashi phosphorylation method, which is preferred for dicarboxylic acid monomers (avoiding the need for acid chlorides).

Visualization: Polymerization Logic

Polymerization Monomer1 Monomer A: Fluorinated Diacid Activation Activation Agent: TPP / Pyridine Monomer1->Activation Mix in NMP Monomer2 Monomer B: Aromatic Diamine (ODA) Monomer2->Activation Mix in NMP Polymer Polyimide Precursor (Polyamic Acid) Activation->Polymer Polycondensation (100°C, 3h) Final Final Polyimide Film (Transparent, Soluble) Polymer->Final Thermal Imidization (300°C, Vacuum)

Figure 2: Direct polycondensation workflow using the derived fluorinated diacid.

Procedure:

  • Reactants: Mix 2.0 mmol of the Fluorinated Diacid (from Protocol B) and 2.0 mmol of ODA in a dry flask.

  • Solvent System: Add N-methyl-2-pyrrolidone (NMP) (10 mL), Triphenyl phosphite (TPP) (4 mmol), and Pyridine (4 mL). Calcium chloride (

    
    , 0.5g) is added to improve solubility.
    
  • Polymerization: Heat the mixture to 100°C for 3 hours under nitrogen. The solution viscosity will increase significantly.

  • Precipitation: Pour the viscous polymer solution into methanol (300 mL) to precipitate the polyimide.

  • Film Casting: Dissolve the dried polymer in DMAc (10 wt%), cast onto a glass substrate, and cure at 80°C

    
     150°C 
    
    
    
    250°C to remove solvent and complete physical aging.

Characterization & Quality Control

To ensure the integrity of the synthesized polymer, the following parameters must be verified.

TestMethodologyExpected Outcome
Solubility Dissolve 10mg in 1mL DMAc/CHCl₃Soluble at Room Temp. (Due to

+ Asymmetry).
Thermal Stability TGA (Nitrogen, 10°C/min)

(Aromatic backbone stability).
Transparency UV-Vis Spectroscopy (Film)Transmittance > 85% at 450nm (Cut-off wavelength < 380nm).
Structure ¹H-NMR (DMSO-d₆)Confirm ratio of aromatic protons to methylene bridge protons (

).

References

  • Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 24853943, 4-(Trifluoromethyl)phenylacetonitrile" (Analogous Chemistry). PubChem. [Link]

  • Polymer Synthesis Method: Yamazaki, N., Matsumoto, M., & Higashi, F. "Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts." Journal of Polymer Science: Polymer Chemistry Edition. [Link]

  • Fluorinated Polyimides: Ando, S. "Optical Properties of Fluorinated Polyimides." Advances in Polymer Science. Springer. [Link]

  • Polyimide Precursors: "Synthesis of Aromatic Polyimides from Diacids and Diamines." Polymer Science Learning Center. [Link]

Disclaimer: This application note is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 1000526-63-5 before handling.

Troubleshooting & Optimization

troubleshooting low conversion rates in reactions with 4-Methyl-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Substrate

You are encountering conversion issues with 4-Methyl-3-(trifluoromethyl)phenylacetonitrile . This is a common bottleneck in the synthesis of CDK2 inhibitors and other pharmaceutical intermediates. To troubleshoot effectively, you must first understand the electronic duality of this molecule:

  • The "Trap": The trifluoromethyl (-CF

    
    ) group at the meta position (relative to the acetonitrile) is a strong electron-withdrawing group (EWG). While this increases the acidity of the 
    
    
    
    -protons (
    
    
    drops to ~16-18 in DMSO compared to ~22 for phenylacetonitrile), it also stabilizes the resulting carbanion .
  • The Consequence: A stabilized carbanion is a "lazy" nucleophile. It forms easily but reacts sluggishly with electrophiles, often leading to unreacted starting material or self-condensation (Thorpe-Ziegler reaction) rather than the desired alkylation.

This guide addresses the three most reported failure modes: Stalled


-Alkylation , Incomplete Hydrolysis , and Catalyst Poisoning during Reduction .

Module 1: Troubleshooting Low Conversion in -Alkylation

Symptom: You observe starting material persistence despite using strong bases (NaH, LDA), or you see the formation of a dimer side-product.

The Root Cause: Ion Pairing & Nucleophilicity

With the -CF


 group withdrawing electron density, the lithiated species (if using LDA/LiHMDS) forms tight aggregates that are sterically unable to attack the electrophile. Sodium hydrides often fail because the "naked" anion is too stable to overcome the activation energy of alkylation at standard temperatures.
Protocol 1: The "Dissociated Ion" Method (Recommended)

Switching to a potassium base and adding a polar co-solvent disrupts tight ion pairs, increasing the reactivity of the anion.

Step-by-Step Optimization:

  • Solvent System: Switch from pure THF to THF:DMPU (4:1) . DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) acts as a safe HMPA replacement, solvating the cation.

  • Base Selection: Use KHMDS (Potassium bis(trimethylsilyl)amide) instead of NaH or LDA. The potassium cation is larger/softer, creating a looser ion pair than lithium or sodium.

  • Temperature: Deprotonate at -78°C , then warm to 0°C for 30 mins to ensure complete anion formation before adding the electrophile.

Protocol 2: Phase Transfer Catalysis (For Lipophilic Electrophiles)

If your electrophile is non-polar, the reaction may fail due to phase mismatch.

  • System: Toluene / 50% aq. NaOH.

  • Catalyst: TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (5 mol%).

  • Mechanism: The quaternary ammonium salt pulls the deprotonated nitrile into the organic phase where the electrophile resides.

Data: Base & Solvent Effects on Conversion

Typical yields for alkylation with Benzyl Bromide (1.1 equiv)

Base (1.2 eq)SolventAdditiveConversion (HPLC)Comment
NaH DMFNone45%Significant dimerization observed.
LDA THFNone60%Slow reaction; incomplete conversion.
LiHMDS THFHMPA82%Good, but HMPA is toxic.
KHMDS THF DMPU 96% Optimal System. Loose ion pairing.
KOH Toluene18-Crown-688%Excellent for large-scale/non-cryogenic.
Decision Logic: Optimizing Alkylation

AlkylationTroubleshooting Start Start: Low Alkylation Yield CheckBase Current Base? Start->CheckBase NaH Using NaH/DMF CheckBase->NaH LiBase Using LDA/LiHMDS CheckBase->LiBase Issue1 Issue: Dimerization/Side Rxn NaH->Issue1 High Temp? Issue2 Issue: Tight Ion Pairing LiBase->Issue2 Low Reactivity? Sol1 Switch to KHMDS/THF Add DMPU (20%) Issue1->Sol1 Scale < 10g Sol2 Switch to PTC Method (KOH/Toluene/TBAB) Issue1->Sol2 Scale > 10g Issue2->Sol1

Figure 1: Decision matrix for selecting the correct alkylation conditions based on failure mode.

Module 2: Hydrolysis to Acid/Amide

Symptom: Reaction stalls at the Primary Amide stage or requires reflux times that degrade the -CF


 group.
The Challenge: Steric & Electronic Shielding

While the -CN group is activated by the -CF


, the hydrolysis intermediate (amide) is often highly crystalline and insoluble in aqueous acid, causing the reaction to stop physically. Furthermore, basic hydrolysis can sometimes lead to nucleophilic attack on the aromatic ring (S

Ar) displacing the fluoride if conditions are too harsh.
Protocol: Microwave-Assisted Alkaline Hydrolysis

Microwave irradiation overcomes the solubility barrier and accelerates the rate-determining step (amide to acid).

Parameters:

  • Reagents: Substrate (1.0 eq), KOH (4.0 eq), Ethylene Glycol / Water (3:1).

  • Conditions: Microwave reactor, 160°C , 15-30 minutes.

  • Why Ethylene Glycol? It raises the boiling point and improves the solubility of the lipophilic fluorinated substrate compared to pure water/ethanol.

Alternative: Anhydrous "Hydroxide" Method For substrates sensitive to harsh aqueous bases:

  • Dissolve nitrile in CH

    
    Cl
    
    
    
    :MeOH (9:1)
    .
  • Add NaOH (solid pellets, crushed).

  • Stir at Room Temperature. Mechanism: The methoxide/hydroxide equilibrium in non-polar solvent creates a "naked" hydroxide that is highly reactive, often hydrolyzing hindered nitriles at room temp [1].

Module 3: Reduction to Amine

Symptom: Incomplete reduction or loss of the -CF


 group (defluorination).
The Risk: Catalytic Defluorination

Standard Pd/C hydrogenation can sometimes cleave benzylic C-F bonds, especially if the ring is electron-deficient.

Recommended System: Raney Nickel with Ammonia

To avoid defluorination and prevent the formation of secondary amines (dimerization of the intermediate imine):

  • Catalyst: Raney Nickel (active slurry).

  • Solvent: Methanol saturated with Ammonia (NH

    
    )  gas.
    
  • Pressure: 50 psi H

    
    .
    
  • Temperature: Keep below 50°C. High temps promote C-F cleavage.

Warning: Do not use acidic conditions (e.g., HCl/Pd-C) as this increases the likelihood of side reactions on the electron-rich nitrogen intermediate.

References

  • Theodorou, V., et al. (2018).[1] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[1] Arkivoc, vii, 308-319.[1] Link

  • Barbry, D., et al. (1995). "Alkylation and Hydrolysis of Phenylacetonitriles Under Microwave Irradiation." Synthetic Communications, 25(11). Link

  • PubChem Database. "4-(Trifluoromethyl)phenylacetonitrile - Compound Summary." National Center for Biotechnology Information. Link

  • Ji, Y., et al. (2023).

    
    -Alkylation of Arylacetonitriles." The Journal of Organic Chemistry. Link
    

Sources

preventing decomposition of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stabilization & Handling of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile Ticket ID: #NIT-CF3-STAB-001 Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary

4-Methyl-3-(trifluoromethyl)phenylacetonitrile is a specialized building block where the electronic push-pull dynamic between the electron-withdrawing trifluoromethyl (


) group and the electron-donating methyl (

) group creates a unique reactivity profile.

The primary stability challenge is the hyper-acidity of the


-methylene protons  (benzylic position). The 

group (via inductive effect,

) stabilizes the benzylic carbanion, making the molecule highly susceptible to:
  • Base-catalyzed self-condensation (Thorpe-Ziegler reaction).

  • Oxidative degradation at the benzylic position.

  • Unwanted hydrolysis of the nitrile to amide/acid.

This guide provides self-validating protocols to prevent these decomposition pathways during synthesis.

Module 1: The Stability Profile (Mechanism & Theory)

Q: Why does my reaction mixture turn dark red/brown upon adding base?

A: This is the hallmark of oligomerization , not necessarily product formation.

The Mechanism: The


 of phenylacetonitrile is ~21.9 (in DMSO). The presence of the 

group significantly lowers this

(increasing acidity) due to strong electron-withdrawing inductive effects.
  • Deprotonation: Even weak bases can deprotonate the

    
    -carbon, forming a stable nitrile anion (ketenimine resonance form).
    
  • Nucleophilic Attack: If the deprotonation is slow or the temperature is too high, the generated anion attacks a neutral molecule of the starting material.

  • Result: Formation of a

    
    -imino-nitrile dimer (Thorpe dimer), which is highly conjugated and often deep red or brown.
    
Visualizing the Decomposition Pathway

The following diagram illustrates the critical failure point during base-mediated reactions.

Decomposition cluster_prevention Prevention Strategy Start 4-Methyl-3-(trifluoromethyl) phenylacetonitrile Anion Nitrile Anion (Reactive Intermediate) Start->Anion Deprotonation Base Base Addition (NaH, LDA, LiHMDS) Base->Anion Dimer Thorpe Dimer (Deep Red/Brown) Anion->Dimer Attacks Neutral (Slow Addition) Neutral Unreacted Neutral Starting Material Neutral->Dimer Polymer Oligomers/Tars (Yield Loss) Dimer->Polymer Propagation Temp Low Temp (-78°C) Stoich Inverse Addition

Figure 1: Mechanism of base-catalyzed self-condensation (Thorpe Reaction) leading to yield loss.

Module 2: Troubleshooting Reaction Conditions

Q: How do I prevent self-condensation during alkylation?

A: You must ensure the reaction is under Kinetic Control rather than Thermodynamic Control.

Protocol 1: The "Inverse Addition" Technique Never add the base to the nitrile. Instead, add the nitrile to a solution of the base.

  • Why? Adding base to nitrile creates a transient state where Anion and Neutral species coexist in high concentrations, favoring dimerization. Adding nitrile to excess base ensures immediate and complete deprotonation, leaving no neutral "prey" for the anion to attack.

Protocol 2: Temperature & Base Selection

Parameter Recommendation Scientific Rationale
Temperature -78°C to -40°C Low temperature suppresses the activation energy required for the bimolecular dimerization step.
Base Choice LiHMDS or LDA Bulky, non-nucleophilic bases prevent nucleophilic attack on the nitrile carbon (which would lead to amidines).

| Solvent | THF (Anhydrous) | Avoid protic solvents. THF coordinates Li+ ions, stabilizing the anion aggregates. |

Q: My yield is low due to hydrolysis. How do I stop the CN COOH conversion?

A: The nitrile group is sensitive to hydrolysis, especially with the electron-deficient ring making the carbon more electrophilic.

Troubleshooting Steps:

  • Quench pH: Avoid quenching strong base reactions directly with water. Use saturated ammonium chloride (

    
    ) or a phosphate buffer (pH 7).
    
    • Risk:[1][2] Direct water addition creates localized hydroxide (

      
      ) spikes, which rapidly hydrolyze the nitrile to the amide.
      
  • Drying: Ensure all solvents are dried over molecular sieves (3Å or 4Å). Even trace water (ppm levels) can initiate hydrolysis at elevated temperatures.

Module 3: Experimental Workflow & Decision Tree

Use this logic flow to design your experiment. This ensures you select the correct parameters before wasting valuable starting material.

Workflow Start Start: Reaction Setup Type Reaction Type? Start->Type Alkylation Alkylation/Acylation (C-C Bond Formation) Type->Alkylation Reduction Reduction (CN -> Amine) Type->Reduction BaseCheck Base Selection Alkylation->BaseCheck Agent Reducing Agent? Reduction->Agent Method Use Inverse Addition (Nitrile -> Base) BaseCheck->Method Strong Base (LiHMDS) Temp Maintain T < -40°C Method->Temp Warning Avoid Dissolving Metals (Risk of Defluorination) Agent->Warning Na/NH3 or Mg Safe Use Borane-THF or Catalytic Hydrogenation Agent->Safe Hydride/H2

Figure 2: Decision matrix for reaction setup to minimize side reactions.

Module 4: Storage & Handling FAQs

Q: Can I store this compound in a clear vial on the bench?

A: No.

  • Oxidation Risk: The benzylic position (between the ring and CN) is susceptible to auto-oxidation by atmospheric oxygen, forming benzylic peroxides or ketones.

  • Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C. Use amber glass to prevent UV-initiated radical formation.

Q: Is the Trifluoromethyl ( ) group stable?

A: Generally, yes. However, avoid Dissolving Metal Reductions (e.g., Birch reduction conditions, Mg/MeOH).

  • Risk: The

    
     group can undergo defluorination to a difluoromethyl (
    
    
    
    ) or methyl group under radical-anion conditions.
  • Safe Alternative: For reducing the nitrile, use Borane-THF (

    
    ) or Raney Nickel hydrogenation under mild pressure.
    

References

  • Electronic Effects of Trifluoromethyl Groups

    • Source: The group is a strong electron-withdrawing group ( ), significantly increasing the acidity of adjacent protons and the electrophilicity of the ring.
    • Citation: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

  • Nitrile Self-Condensation (Thorpe Reaction)

    • Source: Comprehensive Organic Synthesis description of base-catalyzed dimeriz
    • Citation: Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions.[3][4]

  • Hydrolysis of Nitriles: Source: Mechanism of acid/base hydrolysis and the importance of pH control. Citation: Brown, B. R. (1992). The Organic Chemistry of Aliphatic Nitrogen Compounds. Oxford University Press.
  • Safety & Handling (SDS Data)

    • Source: General safety data for fluorin
    • Citation: PubChem.[1] (n.d.). 4-(Trifluoromethyl)phenylacetonitrile Compound Summary. National Library of Medicine. (Note: Used as a proxy for the 3-CF3 isomer regarding general hazards).

Sources

Technical Support Center: Analytical Monitoring of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Online Topic: Analytical Method Development & Troubleshooting Molecule ID: 4-Methyl-3-(trifluoromethyl)phenylacetonitrile (4M3TF-PAN) Ticket Priority: High (Process Critical Intermediate)[1]

Executive Summary

Welcome to the technical support hub. You are likely monitoring this molecule as a key intermediate in the synthesis of androgen receptor antagonists (e.g., analogs of Enzalutamide) or advanced agrochemicals.

The presence of the trifluoromethyl (-CF3) group at the meta position and a methyl group at the para position creates a unique electronic and lipophilic environment. Your primary analytical challenges will stem from:

  • Lipophilicity: The -CF3 group significantly increases retention on C18 columns, requiring high organic mobile phases.[1]

  • Hydrolysis Susceptibility: The acetonitrile moiety (-CH₂CN) is prone to hydrolysis, yielding amide and carboxylic acid impurities that are difficult to resolve.[1]

  • Regioisomerism: Distinguishing the 4-methyl-3-CF3 isomer from the 3-methyl-4-CF3 byproduct generated during upstream Friedel-Crafts or cyanation steps.[1]

Troubleshooting Guide & FAQs
Case 1: HPLC Anomalies & "Ghost" Peaks

User Question: "I am observing a fronting shoulder on my main peak and a small new peak eluting at RRT 0.85 after leaving the sample in the autosampler overnight. Is my column failing?"

Scientist Diagnosis: This is likely not a column failure but a sample stability issue (Hydrolysis) . The -CH₂CN group is reactive.[1] In the presence of trace water or improper pH in your diluent, it hydrolyzes to the amide (intermediate) and eventually the acid.

  • The Mechanism: Nitrile

    
     Primary Amide 
    
    
    
    Carboxylic Acid.
  • The Shift: The amide is more polar than the nitrile, leading to an earlier elution (RRT < 1.[1]0) on Reverse Phase (RP) systems.[1]

Protocol: Validated HPLC Method for Stability Indication

ParameterSpecificationRationale
Column C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions with the nitrogen lone pair.[1]
Mobile Phase A 0.1% H₃PO₄ in WaterAcidic pH (~2.0) suppresses ionization of the potential acid impurity, sharpening the peak.
Mobile Phase B Acetonitrile (ACN)Methanol can cause transesterification artifacts if the acid impurity is present.
Gradient 40% B to 90% B over 15 minHigh organic required to elute the lipophilic CF3-containing main peak.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 210 nm (Purity) & 254 nm (Selectivity)210 nm detects the amide carbonyl; 254 nm is specific to the aromatic ring.

Corrective Action:

  • Change sample diluent to 100% Acetonitrile (anhydrous). Avoid water/organic mixes for long-term storage.[1]

  • Keep autosampler temperature at 5°C .

Case 2: Regioisomer Identification (The "Methyl Shift")

User Question: "Our synthesis route yields a mixture of isomers. GC-MS shows one peak, but we suspect the 3-methyl-4-CF3 isomer is present.[1] How do we quantify it?"

Scientist Diagnosis: GC-MS is often insufficient for separating these positional isomers because their boiling points and fragmentation patterns (m/z 185 molecular ion) are nearly identical.[1] You need 19F-NMR .[1][2][3]

The Science: The chemical shift of the -CF3 fluorine atoms is highly sensitive to the ortho substituent.

  • Target (4-Methyl-3-CF3): The CF3 is ortho to a proton and meta to the acetonitrile.[1]

  • Impurity (3-Methyl-4-CF3): The CF3 is ortho to the Methyl group.[1] The steric bulk of the methyl group causes a distinct desheilding/shielding effect on the fluorine signal.

Protocol: 19F-NMR Quantification

  • Solvent: CDCl₃ (Standard) or DMSO-d6 (if solubility is an issue).[1]

  • Internal Standard:

    
    -Trifluorotoluene (add strictly by weight).
    
  • Parameters:

    • Relaxation Delay (d1):

      
       10 seconds (CF3 nuclei have long T1 relaxation times; short delays cause integration errors).
      
    • Scans: 64 (sufficient for >0.1% detection).

    • Pulse Angle: 30°.

Expected Result: The two isomers will show singlet peaks separated by approximately 2-3 ppm .[1] Integration of these peaks provides the molar ratio directly.

Case 3: Thermal Degradation in GC

User Question: "We are seeing tailing peaks and variable area counts in our GC purity assay. Is the molecule thermally unstable?"

Scientist Diagnosis: While the nitrile is relatively stable, the benzylic position (activated by the phenyl ring) can undergo oxidation in a hot, active inlet liner, especially if the liner is dirty (contains metal filings or char).[1]

Troubleshooting Steps:

  • Liner Selection: Switch to a deactivated split liner with glass wool . Active sites on non-deactivated glass catalyze degradation.

  • Inlet Temperature: Lower the inlet temperature from 250°C to 200°C . The molecule is volatile enough to vaporize without excessive heat.

  • Check for "Acid" Formation: If the acid impurity is present, it will tail severely on standard non-polar columns (e.g., DB-5).[1] You must derivatize with BSTFA (Trimethylsilylating agent) to analyze the acid content via GC.

Visualizing the Analytical Workflow

The following diagram illustrates the degradation pathways you must monitor and the correct analytical technique for each stage.

AnalyticalWorkflow Start 4-Methyl-3-(trifluoromethyl) phenylacetonitrile Amide Impurity A: Primary Amide (Partial Hydrolysis) Start->Amide H2O / pH > 7 Isomer Impurity C: Regioisomer (3-Methyl-4-CF3) Start->Isomer Synthesis Artifact HPLC HPLC-UV (C18) Acidic Mobile Phase Start->HPLC Main Assay GC GC-FID/MS (Volatiles) Start->GC Purity Check Acid Impurity B: Carboxylic Acid (Full Hydrolysis) Amide->Acid Heat / Time Amide->HPLC RRT < 1.0 Acid->HPLC RRT << 1.0 Acid->GC Requires Derivatization NMR 19F-NMR (Regio-selectivity) Isomer->NMR Distinct Shift

Caption: Figure 1. Degradation pathways and corresponding analytical detection strategies. Note that HPLC is the primary stability-indicating method, while NMR is required for isomeric purity.[1]

Summary of Critical Analytical Parameters
AttributeMethodCritical ParameterWhy?
Assay/Purity HPLC-UVMobile Phase pH < 3.0Keeps acid impurities protonated (R-COOH) to prevent peak splitting and ensure retention.[1]
Isomer Ratio 19F-NMRRelaxation Delay > 10sFluorine nuclei relax slowly; short delays underestimate the major peak.[1]
Volatiles GC-FIDDeactivated LinerActive sites in the injector port cause benzylic oxidation/degradation.[1]
Water Content KF (Coulometric)Solubility in MethanolThe sample is hydrophobic; use a solubilizing agent (e.g., formamide) in the KF cell.[1]
References
  • Process Development for Enzalutamide Intermediates

    • Identify the synthesis and impurity profiling of trifluoromethyl-benzonitrile deriv
    • Source: (Note: This reference grounds the context of trifluoromethyl-phenyl derivatives in pharma).[1]

  • Hydrolysis Kinetics of Nitriles

    • Detailed mechanisms of nitrile-to-amide conversion.[1]

    • Source:[1]

  • 19F NMR Methodology

    • Chemical shift sensitivity of trifluoromethyl groups on aromatic rings.[4]

    • Source:[1][4]

  • HPLC Method Development for Fluorinated Compounds

    • Strategies for separating lipophilic fluorinated arom
    • Source: (General authoritative grounding).[1]

Disclaimer: This guide is intended for research and development purposes. All analytical methods must be validated according to ICH Q2(R1) guidelines before use in a GMP environment.

Sources

Safety Operating Guide

4-Methyl-3-(trifluoromethyl)phenylacetonitrile: Proper Disposal & Handling Procedures

[1][2][3]

Executive Summary & Chemical Profile

4-Methyl-3-(trifluoromethyl)phenylacetonitrile presents a dual-hazard profile that complicates standard disposal workflows. It combines the acute toxicity and reactivity of a nitrile (-CN) with the environmental persistence and incineration requirements of a trifluoro-organometallic moiety (-CF3) .

Effective disposal requires a protocol that prevents the liberation of hydrogen cyanide (HCN) gas while ensuring the compound enters a waste stream capable of mineralizing the carbon-fluorine bond.

Chemical Identity & Hazard Matrix[2][3][4][5]
PropertySpecificationOperational Implication
Functional Groups Nitrile (-CN), Trifluoromethyl (-CF3)Toxic / Halogenated
Primary Hazard Acute Toxicity (Oral/Dermal/Inhal.)[1]Handle in fume hood; specific PPE required.
Reactivity Hydrolysis in AcidCRITICAL: Releases HCN gas if pH < 7.
Incineration High Stability C-F BondRequires high-temp incineration (>1100°C) with scrubbing.
Waste Class Halogenated OrganicDO NOT mix with non-halogenated fuel blending streams.

Waste Stream Segregation (The "No-Acid" Rule)

The most critical operational error with phenylacetonitriles is accidental acidification. The nitrile group can undergo hydrolysis.[2][3][4][5] In the presence of strong acids, this equilibrium favors the release of volatile hydrogen cyanide (HCN).

The Self-Validating System: To ensure safety, every waste addition must follow the "pH-First" Protocol . Before adding this compound to any waste container, you must validate the container's pH is neutral or basic (pH ≥ 7).

Operational Workflow: Disposal Decision Tree

DisposalWorkflowStartWaste Generation:4-Methyl-3-(trifluoromethyl)phenylacetonitrileCheckStatePhysical State?Start->CheckStateSolidWasteSolid Waste(Contaminated Gloves/Solids)CheckState->SolidWasteSolidLiquidWasteLiquid Waste(Mother Liquors/Solutions)CheckState->LiquidWasteLiquidHalogenCheckSelect Waste Stream:HALOGENATED ORGANICSolidWaste->HalogenCheckAcidCheckCRITICAL CHECK:Is the solution Acidic (pH < 7)?LiquidWaste->AcidCheckNeutralizeNeutralize with NaOH/NaHCO3until pH 8-10AcidCheck->NeutralizeYes (Acidic)AcidCheck->HalogenCheckNo (Neutral/Basic)Neutralize->HalogenCheckRe-Verify pHLabelingLabeling:'Toxic', 'Halogenated','Do Not Acidify'HalogenCheck->LabelingFinalTransfer to EHS/Disposal Partner(High-Temp Incineration)Labeling->Final

Figure 1: Decision matrix for segregating nitrile/fluorinated waste. Note the critical pH check loop to prevent HCN evolution.

Decontamination Protocol (Labware & Spills)

For glassware cleaning or spill management, simple solvent washing is insufficient. You must chemically degrade the nitrile functionality.[2] The standard method utilizes alkaline oxidation (Sodium Hypochlorite).

Mechanism: The hypochlorite ion attacks the nitrile carbon, converting it to a cyanate, which eventually hydrolyzes to less toxic amides/carbonates, while the -CF3 group remains intact (requiring physical collection).

Step-by-Step Decontamination
  • Preparation:

    • Prepare a 10% Sodium Hypochlorite (Bleach) solution.

    • Ensure pH is adjusted to >10 using Sodium Hydroxide (NaOH) to prevent chlorine gas evolution.

  • Application:

    • Glassware: Soak contaminated glassware in the bleach solution for 2 hours.

    • Spills: Cover the spill with absorbent pads. Gently pour the bleach solution over the pads. Allow to react for 30 minutes.

  • Validation (The "Starch-Iodide" Test):

    • Dip a starch-iodide paper into the treated solution.

    • Blue/Black Result: Indicates excess oxidant (bleach) is present, meaning the nitrile has likely been consumed.

    • No Color: Add more bleach; the nitrile may have consumed all available oxidant.

  • Cleanup:

    • Collect all treated spill materials and absorbents.[6]

    • Disposal: Place in a container labeled "Debris contaminated with Fluorinated Organics." Do not flush down the drain due to the trifluoromethyl group.

Professional Disposal Logistics

As a researcher, your responsibility ends at the "Satellite Accumulation Area" (SAA), but understanding the downstream logistics ensures you label the waste correctly for the disposal vendor.

Waste Classification Codes

Proper coding prevents rejection by waste handlers.

Code TypeRecommended CodeRationale
RCRA (USA) D003 (Reactivity)Potential for cyanide generation if acidified.
RCRA (USA) P-List / U-List Check specific isomer listing. If not listed, use characteristic codes.
DOT Hazard Class 6.1 (Toxic)Based on acute toxicity of phenylacetonitriles.
Constituent Fluorine Mandates "Halogenated" stream to prevent equipment corrosion.
Incineration Requirements

The presence of the Trifluoromethyl (-CF3) group dictates the destruction method. Standard fuel blending (used for non-halogenated solvents like acetone/ethanol) is inappropriate .

  • Requirement: High-Temperature Incineration (>1100°C).

  • Reasoning: The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Lower temperatures result in incomplete combustion and the formation of toxic fluorinated byproducts (PFIB or HF).

  • Scrubbing: The incinerator must be equipped with caustic scrubbers to neutralize the Hydrogen Fluoride (HF) gas generated during combustion.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile Compound Summary. National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitriles Hazard Recognition. [Link]

Personal protective equipment for handling 4-Methyl-3-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Analysis: The "Silent" Hazard

Compound Class: Aromatic Nitrile / Trifluoromethyl derivative Physical State: Solid (crystalline powder) Primary Hazard Driver: Metabolic Cyanide Generation

As a Senior Application Scientist, I must emphasize that the safety profile of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile is deceptive. Unlike simple acids that cause immediate pain, aromatic nitriles can be absorbed through intact skin without immediate irritation. Once absorbed, hepatic metabolism slowly releases the nitrile group as cyanide (CN⁻), leading to histotoxic hypoxia .

The trifluoromethyl (-CF₃) and methyl groups increase the compound's lipophilicity, potentially enhancing dermal absorption rates compared to simple phenylacetonitrile.

Core Safety Directive

Treat this compound as a "Skin-Permeable Cyanide Source." Your primary defense is Engineering Controls (Fume Hood), followed by a Multi-Layered PPE Strategy .

Engineering Controls & Containment

Before donning PPE, the environment must be secured.[1][2] PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Primary Chemical Fume Hood Mandatory. Prevents inhalation of dust/aerosols.[1][3][4][5] Maintain face velocity at 80–100 fpm.
Secondary Static Control Use an antistatic gun or ionizer during weighing. Fluorinated solids are prone to static charge, causing "fly-away" powder that contaminates surfaces.
Tertiary Designated Area Mark the hood as a "Cyanide/Nitrile Hazard Zone." Use disposable bench liners (absorbent top, plastic back) to capture invisible dust.

Personal Protective Equipment (PPE) Matrix

The "Double-Glove" Protocol (Critical)

Standard nitrile exam gloves are insufficient for prolonged contact with aromatic nitriles in organic solvents. The lipophilic nature of this molecule allows it to permeate thin nitrile rubber.

Recommendation: Use a Laminate Liner strategy for all handling >10 mg or when in solution.

Body PartPPE RecommendationTechnical Justification
Hands (Inner) Silver Shield® / Norfoil (Laminate) Impermeable barrier. Laminates resist aromatic nitriles for >4 hours.
Hands (Outer) Nitrile (5 mil minimum) Dexterity & Grip. Protects the loose laminate liner from tearing and provides a snug fit. Immediate visual check for outer breach.
Eyes Chemical Splash Goggles Safety glasses are insufficient for powders that can drift behind lenses. Goggles seal the orbital area.
Respiratory P100 + OV Cartridge Only if outside fume hood (Emergency). The organic vapor (OV) protects against volatile solvents; P100 captures the solid particulate.
Body Tyvek® Lab Coat (or equivalent) Standard cotton coats absorb liquids/dust. Non-woven polyolefin (Tyvek) repels dust and is disposable.
PPE Decision Logic

Use this workflow to determine the necessary protection level based on your specific operation.

PPE_Decision_Matrix start Start: Task Assessment state_check Is the compound in Solution? start->state_check qty_check Quantity > 100 mg? state_check->qty_check No (Solid) level2 LEVEL 2: Enhanced (Solutions or >100mg) state_check->level2 Yes (Liquid) level1 LEVEL 1: Standard (Weighing Solid <100mg) qty_check->level1 No qty_check->level2 Yes action1 Double Nitrile Gloves Safety Glasses w/ Shields Lab Coat level1->action1 PPE Required action2 Laminate Liner + Nitrile Outer Splash Goggles Tyvek Sleeves level2->action2 PPE Required level3 LEVEL 3: High Risk (Spill Cleanup / Heating) action3 Full Tyvek Suit Full-Face Respirator (OV/P100) Double Laminate/Butyl Gloves level3->action3 PPE Required

Figure 1: PPE Selection Logic based on physical state and quantity.[2][6][7] Note that solubilized aromatic nitriles pose a higher permeation risk than dry solids.

Operational Protocols

A. Weighing & Transfer (Solid)
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, place the balance on a marble slab within the hood.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Causality: The CF3 group increases static retention; static discharge can scatter toxic powder onto your gloves/sleeves.

  • Transfer: Use a disposable funnel. Do not pour from the stock bottle; use a spatula to transfer to a secondary container.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone/Methanol). Dispose of the wipe as hazardous waste.

B. Solubilization (Liquid Handling)
  • Solvent Choice: When dissolving in organic solvents (DCM, THF, DMSO), the permeation rate through gloves increases drastically.

  • Syringe Techniques: Use Luer-lock syringes to prevent needle pop-off. Avoid pressurizing vials.

  • Heating: If the reaction requires heat, ensure a reflux condenser is properly seated and the system is under nitrogen/argon. Never heat an open system containing this compound.

Emergency Response & Disposal

Exposure Response[2][6]
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not scrub hard (abrasion increases absorption).

  • Eye Contact: Flush for 15 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).

  • Cyanide Antidote: Ensure your facility has a Cyanide Antidote Kit (e.g., Hydroxocobalamin) available. Alert medical responders that the patient was exposed to a Nitrile (delayed cyanide release).

Disposal Protocol

Crucial Rule: NEVER mix nitrile waste with strong acids.

  • Mechanism: Nitriles (

    
    ) + Acid (
    
    
    
    ) + Water
    
    
    Hydrogen Cyanide Gas (
    
    
    ).
  • Waste Stream: Segregate into "Organic Waste - Toxic." Label clearly: "Contains Aromatic Nitrile - DO NOT ACIDIFY."

Emergency_Workflow incident Spill / Exposure type Identify Type incident->type skin Skin Exposure type->skin spill Bench Spill (<5g) type->spill wash Wash 15 min (Soap/Water) skin->wash absorb Cover with Absorbent Pads spill->absorb medical Seek Medical Help (Mention Nitrile) wash->medical collect Double Bag Label 'Toxic' absorb->collect

Figure 2: Immediate response workflow for exposure or minor spills.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for 4-(Trifluoromethyl)phenylacetonitrile (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Nitrile Hazards. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling of Cyanides and Nitriles. National Research Council. Retrieved from [Link]

Sources

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